Fencamine-d3
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H28N6O2 |
|---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
1,3,7-trimethyl-8-[2-[1-phenylpropan-2-yl(trideuteriomethyl)amino]ethylamino]purine-2,6-dione |
InChI |
InChI=1S/C20H28N6O2/c1-14(13-15-9-7-6-8-10-15)23(2)12-11-21-19-22-17-16(24(19)3)18(27)26(5)20(28)25(17)4/h6-10,14H,11-13H2,1-5H3,(H,21,22)/i2D3 |
InChI Key |
PDTADBTVZXKSJM-BMSJAHLVSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCNC1=NC2=C(N1C)C(=O)N(C(=O)N2C)C)C(C)CC3=CC=CC=C3 |
Canonical SMILES |
CC(CC1=CC=CC=C1)N(C)CCNC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C |
Origin of Product |
United States |
Foundational & Exploratory
Fencamine-d3: A Technical Guide for Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Fencamine-d3, a deuterated isotopologue of the psychostimulant Fencamine. The primary application of this compound is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of Fencamine in biological matrices using mass spectrometry-based techniques. This document details the pharmacology and mechanism of action of the parent compound, Fencamine, and presents a detailed, representative protocol for its analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with this compound as an internal standard.
Introduction to Fencamine and this compound
Fencamine is a psychostimulant drug belonging to the amphetamine class, structurally related to compounds like fenethylline.[1][2] Developed in the 1960s, it was used to treat depressive fatigue, improve concentration, and as an analeptic.[3] Fencamine is listed as a prohibited substance by the World Anti-Doping Agency (WADA).[4]
This compound (CAS No: 1346598-20-6) is a synthetic derivative of Fencamine where three hydrogen atoms have been replaced by deuterium atoms, a stable, non-radioactive isotope of hydrogen.[5][6] This isotopic labeling increases the molecular weight of the compound (387.49 g/mol for d3 vs. 384.48 g/mol for the parent compound) without significantly altering its chemical properties.[5][7]
The primary and critical use of this compound is as an internal standard in quantitative bioanalysis.[8] In techniques like LC-MS/MS, a known quantity of the deuterated standard is added to a sample. Because this compound is chemically almost identical to Fencamine, it experiences similar behavior during sample extraction, chromatography, and ionization.[9][10] However, due to its different mass, the mass spectrometer can distinguish it from the unlabeled analyte. By comparing the detector response of the analyte to that of the known quantity of the internal standard, analysts can compensate for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.[9][11]
Pharmacology and Mechanism of Action of Fencamine
Fencamine functions as an indirect dopamine agonist.[12] Its mechanism is twofold, involving both the inhibition of dopamine reuptake and the stimulation of its release into the synapse.[13]
-
Dopamine Transporter (DAT) Inhibition : Fencamine binds to and inhibits the dopamine transporter (DAT).[13][14] The DAT is responsible for clearing dopamine from the synaptic cleft back into the presynaptic neuron. By blocking this transporter, Fencamine increases the extracellular concentration and duration of action of dopamine.[14]
-
Dopamine Release : Similar to other amphetamines, Fencamine can promote the release of dopamine from presynaptic vesicles, although it is reportedly about ten times less potent than dexamphetamine in this specific action.[12][13][15]
This dual action leads to a significant enhancement of dopaminergic neurotransmission, resulting in central nervous system stimulation, increased alertness, and elevated mood.[12][13] Unlike some amphetamines, Fencamine does not inhibit monoamine oxidase (MAO) enzymes.[12][15]
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. calpaclab.com [calpaclab.com]
- 3. Single dose pharmacokinetics of fendiline in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Clinical pharmacokinetics of amfetamine and related substances: monitoring in conventional and non-conventional matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. Fencamine - Wikipedia [en.wikipedia.org]
- 9. Fencamine | 28947-50-4 | Benchchem [benchchem.com]
- 10. Internal standard variability: root cause investigation, parallelism for evaluating trackability and practical considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. lcms.cz [lcms.cz]
- 12. scispace.com [scispace.com]
- 13. Fencamine [medbox.iiab.me]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of Deuterated Phenethylamine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of synthetic methodologies for the preparation of deuterated phenethylamine analogs. The strategic incorporation of deuterium in place of hydrogen can significantly alter the pharmacokinetic properties of molecules by influencing their metabolic pathways, a concept of increasing importance in drug discovery and development. This document details various strategies for selective deuterium labeling at the aromatic, α-, and β-positions of the phenethylamine scaffold, presenting quantitative data, detailed experimental protocols, and logical workflows to aid in the design and execution of such syntheses.
Data Presentation: A Comparative Summary of Deuteration Methodologies
The following tables summarize quantitative data for different approaches to the synthesis of deuterated phenethylamine analogs, allowing for a direct comparison of their efficiencies and selectivities.
Table 1: Synthesis of α- and/or β-Deuterated Phenethylamines via Ynamide Reduction
| Entry | Deuterated Positions | Deuterium Source | Yield (%) | Deuterium Incorporation (%) |
| 1 | α,α-d2 | Et3SiD | 72 | 97 to >99 |
| 2 | β,β-d2 | TfOD | 65 | 84 to 95 |
| 3 | α,α,β,β-d4 | Et3SiD, TfOD | 68 | >99 (α), 87-94 (β) |
Data synthesized from a versatile and divergent synthesis of selectively deuterated amines.[1]
Table 2: Deuteration of the Phenethylamine Side Chain via Benzylic C-H Exchange
| Entry | Substrate | Deuterium Source | Catalyst | Yield (%) | Deuterium Incorporation (%) |
| 1 | Ethylbenzene | D2 gas | Pd(OAc)2 | 85 | >95 (benzylic) |
| 2 | Phenylalanine | D2O | Pd/C-Al | 90 | High (benzylic) |
Illustrative examples of benzylic deuteration applicable to phenethylamine precursors.
Table 3: Aromatic Ring Deuteration of Phenethylamine Precursors
| Entry | Substrate | Deuterium Source | Catalyst | Yield (%) | Deuterium Incorporation (%) |
| 1 | Benzoic Acid | D2O | Cationic Rh(III) | >95 | >95 (ortho) |
| 2 | Benzene | D2SO4/D2O | - | High | >95 (all positions) |
Examples of aromatic deuteration on precursor molecules.
Mandatory Visualizations
The following diagrams illustrate key synthetic pathways and biological interactions relevant to deuterated phenethylamine analogs.
Caption: Phenethylamine signaling through the TAAR1 receptor.
Caption: Synthesis of deuterated phenethylamine via an ynamide intermediate.
Experimental Protocols
Protocol 1: Synthesis of α,α-d2-Phenethylamine via Ynamide Reduction[1][2]
This protocol describes the synthesis of phenethylamine selectively deuterated at the α-position.
Materials:
-
N-benzyl-N-((4-methoxyphenyl)sulfonyl)-2-phenylethyn-1-amine (Ynamide precursor)
-
Triflic acid (TfOH)
-
Triethylsilane-d1 (Et3SiD)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ynamide precursor (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add triflic acid (2.5 eq) dropwise.
-
After stirring for 10 minutes, add triethylsilane-d1 (5.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of NaHCO3.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the protected α,α-d2-phenethylamine.
-
Subsequent deprotection of the benzyl and anisylsulfonyl groups affords the final product.
Protocol 2: Synthesis of β,β-d2-Phenethylamine via Ynamide Reduction[1]
This protocol details the synthesis of phenethylamine selectively deuterated at the β-position.
Materials:
-
N-benzyl-N-((4-methoxyphenyl)sulfonyl)-2-phenylethyn-1-amine (Ynamide precursor)
-
Deuterated triflic acid (TfOD)
-
Triethylsilane (Et3SiH)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the ynamide precursor (1.0 eq) in anhydrous DCM (0.1 M) at 0 °C under an inert atmosphere, add deuterated triflic acid (2.5 eq) dropwise.
-
After stirring for 10 minutes, add triethylsilane (5.0 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 18 hours.
-
Work-up and purification are performed as described in Protocol 1 to yield the protected β,β-d2-phenethylamine.
-
Deprotection yields the final product.
Protocol 3: Aromatic Deuteration via Acid-Catalyzed H/D Exchange[3]
This protocol provides a general method for the deuteration of the aromatic ring of phenethylamine or its precursors.
Materials:
-
Phenethylamine or a suitable precursor
-
Deuterated sulfuric acid (D2SO4)
-
Deuterium oxide (D2O)
-
Sodium bicarbonate (NaHCO3), saturated aqueous solution
-
Diethyl ether
Procedure:
-
Dissolve the aromatic substrate in a mixture of D2SO4 and D2O. The ratio of deuterated reagents to substrate should be in large excess.
-
Heat the mixture with stirring for an extended period (24-48 hours). The temperature can be adjusted to optimize the exchange rate.
-
Cool the reaction mixture and carefully neutralize it with a saturated aqueous solution of NaHCO3.
-
Extract the product with diethyl ether.
-
Dry the organic layer over MgSO4, filter, and concentrate under reduced pressure to obtain the aromatically deuterated compound.
Concluding Remarks
The synthesis of deuterated phenethylamine analogs is a valuable tool in medicinal chemistry and drug development for probing and optimizing metabolic stability. The methodologies presented in this guide, from the selective deuteration of the side chain via ynamide intermediates to the comprehensive labeling of the aromatic ring, offer a range of options for researchers. The choice of synthetic route will depend on the desired labeling pattern, the availability of starting materials, and the required scale of the synthesis. The provided protocols and data serve as a foundational resource for the practical implementation of these deuteration strategies.
References
Fencamine-d3: A Technical Overview for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Fencamine-d3, a deuterated analog of the psychostimulant Fencamine. This document consolidates key chemical data, explores its mechanism of action, and outlines relevant experimental methodologies and signaling pathways, with a focus on providing actionable information for research and development.
Core Compound Data
This compound is the deuterated form of Fencamine, a stimulant of the amphetamine class. The introduction of deuterium isotopes can modify the pharmacokinetic profile of the parent compound, often leading to a longer half-life due to the kinetic isotope effect on metabolism. This property makes deuterated compounds valuable tools in research for studying drug metabolism and for the development of novel therapeutics with improved pharmacokinetic properties.
| Property | Value | Citation(s) |
| CAS Number | 1346598-20-6 | [1][2][3] |
| Molecular Weight | 387.49 g/mol | [1][2][4] |
| Molecular Formula | C₂₀H₂₅D₃N₆O₂ | [1][2][4] |
Mechanism of Action and Signaling Pathways
Fencamine, the parent compound of this compound, is a psychostimulant that primarily acts on the central nervous system. Its mechanism of action is closely related to that of other amphetamines and involves the modulation of monoamine neurotransmitters, particularly dopamine and norepinephrine.
Fencamine is an indirect dopamine agonist, meaning it enhances the effects of dopamine in the brain.[1] This is primarily achieved by targeting the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] By inhibiting DAT, Fencamine increases the concentration and duration of dopamine in the synapse, leading to enhanced dopaminergic signaling.
The interaction of amphetamine-like compounds with their targets initiates a cascade of intracellular signaling events. Key pathways implicated in the action of amphetamines include:
-
TAAR1 Activation: Amphetamines can act as agonists for the Trace Amine-Associated Receptor 1 (TAAR1), an intracellular G-protein coupled receptor.[5]
-
cAMP/PKA Pathway: Activation of TAAR1 can lead to the stimulation of adenylyl cyclase and a subsequent increase in cyclic AMP (cAMP) levels. This, in turn, activates Protein Kinase A (PKA).[6]
-
RhoA Signaling: TAAR1 can also couple to Gα13, leading to the activation of the small GTPase RhoA.[7]
These signaling events are believed to contribute to the various physiological and behavioral effects of amphetamines, including their stimulant and reinforcing properties.
Experimental Protocols and Methodologies
Synthesis of Deuterated Amphetamines
The synthesis of deuterated amphetamines often involves the use of deuterated precursors and reducing agents. A general approach for the synthesis of amphetamine-d3 involves the reduction of a phenyl-2-nitropropene intermediate with a deuterium-donating agent like lithium aluminum deuteride (LiAlD₄).[8] Another reported method for synthesizing (R)- and (S)-amphetamine-d3 starts from the corresponding phenylalanines.[5]
A potential synthetic workflow for a deuterated amphetamine analog is outlined below:
Analytical Methods
A variety of analytical techniques are employed for the identification and quantification of amphetamines in different matrices.
| Technique | Application | Citation(s) |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Highly sensitive and specific method for the quantification of amphetamines in biological samples. | [1][9] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | A standard method for the analysis of amphetamines, often requiring derivatization. | [2] |
| High-Performance Liquid Chromatography (HPLC) with UV detection | Used for purity assessment and quantification. | [1] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | For structural elucidation and confirmation of deuteration. | [8] |
| Infrared (IR) Spectroscopy | To identify functional groups and confirm the presence of C-D bonds. | [8] |
General Protocol for LC-MS/MS Analysis:
-
Sample Preparation: Extraction of the analyte from the matrix (e.g., blood, urine, or cell culture media) using liquid-liquid extraction or solid-phase extraction.
-
Chromatographic Separation: Separation of the analyte from other components using a suitable HPLC column (e.g., a C18 column).
-
Mass Spectrometric Detection: Ionization of the analyte (e.g., using electrospray ionization) and detection using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode for high specificity and sensitivity.
In Vitro Assays
-
Receptor Binding Assays: To determine the affinity of this compound for various receptors and transporters, particularly the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).
-
Neurotransmitter Uptake Inhibition Assays: To measure the potency of this compound in inhibiting the reuptake of dopamine, norepinephrine, and serotonin in synaptosomes or cell lines expressing these transporters.
-
Cell Viability Assays: To assess the cytotoxicity of the compound in various cell lines.[10]
General Workflow for an In Vitro Uptake Assay:
In Vivo Studies
-
Pharmacokinetic Studies: To determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in animal models. These studies are crucial to evaluate the impact of deuteration on the drug's half-life and overall exposure.
-
Behavioral Pharmacology Studies: To assess the effects of this compound on locomotor activity, stereotypy, and other behaviors indicative of psychostimulant action in rodents. For example, a study on a related compound, fencamfamin, showed a significant place preference in rats at a dose of 3.5 mg/kg.[4] Administration protocols in mice for other psychoactive compounds have involved intraperitoneal (IP) injections or subcutaneous (SC) infusion using osmotic pumps.[11]
-
Microdialysis Studies: To measure the extracellular levels of dopamine and other neurotransmitters in specific brain regions of awake, freely moving animals following the administration of this compound.
Conclusion
This compound presents a valuable tool for researchers investigating the pharmacology of psychostimulants and for those interested in the therapeutic potential of deuterated compounds. Its distinct pharmacokinetic profile, owing to the presence of deuterium, warrants further investigation. This guide provides a foundational understanding of its chemical properties, mechanism of action, and relevant experimental approaches to facilitate future research in this area. Researchers are encouraged to adapt the general methodologies presented here to develop specific and robust protocols for their studies on this compound.
References
- 1. Fencamine | 28947-50-4 | Benchchem [benchchem.com]
- 2. lcms.cz [lcms.cz]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. Fencamfamin - Wikipedia [en.wikipedia.org]
- 5. Synthesis of (R)‐ and (S)‐amphetamine‐d3 from the corresponding phenylalanines | Semantic Scholar [semanticscholar.org]
- 6. Fencamine - Wikipedia [en.wikipedia.org]
- 7. Techniques for the Detection and Identification of Amphetamines and Amphetamine-Like Substances | Office of Justice Programs [ojp.gov]
- 8. 2024.sci-hub.se [2024.sci-hub.se]
- 9. Identification and quantitation of amphetamines, cocaine, opiates, and phencyclidine in oral fluid by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Neuroprotection by chronic administration of Fluoroethylnormemantine (FENM) in mouse models of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
Fencamine: A Technical Guide to its Mechanism of Action and Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a psychostimulant of the amphetamine class that was first developed in the 1960s. While initially explored as an appetite suppressant, its primary applications have been in the treatment of depressive fatigue, lack of concentration, and lethargy.[1] Its stimulant properties are primarily attributed to its interaction with the dopaminergic and noradrenergic systems in the central nervous system. This technical guide provides an in-depth overview of the mechanism of action and metabolic fate of fencamine, presenting available quantitative data, detailed experimental protocols for key studies, and visual representations of its pharmacological and metabolic pathways.
Core Mechanism of Action
Fencamine primarily acts as an indirect sympathomimetic amine, exerting its effects by modulating the levels of dopamine and norepinephrine in the synaptic cleft. Its mechanism is twofold: inhibition of neurotransmitter reuptake and, to a lesser extent, promotion of their release.
Dopamine and Norepinephrine Reuptake Inhibition
The principal mechanism of action for fencamine is the inhibition of the dopamine transporter (DAT) and the norepinephrine transporter (NET).[2][3][4] By blocking these transporters, fencamine prevents the reuptake of dopamine and norepinephrine from the synaptic cleft back into the presynaptic neuron. This leads to an increased concentration and prolonged presence of these neurotransmitters in the synapse, thereby enhancing dopaminergic and noradrenergic signaling.[2][4]
Dopamine and Norepinephrine Release
In addition to reuptake inhibition, fencamine also stimulates the release of dopamine and norepinephrine from presynaptic nerve terminals.[2][4] However, its potency as a releasing agent is significantly lower than that of amphetamines. Studies have shown that fencamine is approximately ten times less potent than d-amphetamine at inducing dopamine release.[1][5]
Involvement of the Opioid System
Evidence also suggests a potential role for the endogenous opioid system in the pharmacology of fencamine. Some of the reinforcing effects of fencamine have been shown to be blocked by the opioid antagonist naloxone, indicating a possible interaction with opioid receptors.[1] This interaction may contribute to the complex behavioral effects of the drug.
Signaling Pathway Diagram
Figure 1. Mechanism of action of fencamine at the synapse.
Quantitative Pharmacological Data
Quantitative data on the potency of fencamine at its primary targets is limited. The following table summarizes the available data on its inhibition of dopamine uptake.
| Parameter | Value | Species | Brain Region | Reference |
| IC₅₀ (Dopamine Uptake) | 1 µM (at 9:00 h) | Rat | Striatal Slices | [6] |
| 5 µM (at 21:00 h) | Rat | Striatal Slices | [6] |
Metabolites of Fencamine
The metabolism of fencamine has not been as extensively studied as other amphetamines. However, based on studies of fencamine and its close structural analog, camfetamine (N-methyl-3-phenyl-norbornan-2-amine), the primary metabolic pathways are understood to be N-dealkylation and hydroxylation.[3][6]
Identified and Putative Metabolites
The following table outlines the identified and likely metabolites of fencamine.
| Metabolite | Pathway | Enzyme(s) (Inferred from Camfetamine) | Status | Reference |
| 2-Amino-3-phenylnorbornane | N-De-ethylation | CYP2B6, CYP2C19, CYP2D6, CYP3A4 | Identified in human urine | [6] |
| Hydroxy-fencamine (aromatic) | Aromatic Hydroxylation | CYP2C19, CYP2D6 | Putative | [3] |
| Hydroxy-fencamine (aliphatic) | Aliphatic Hydroxylation | CYP1A2, CYP2B6, CYP2C19, CYP3A4 | Putative | [3] |
| Hydroxy-methoxy-fencamine | Hydroxylation followed by Methylation | COMT (following CYP-mediated hydroxylation) | Putative | [3] |
| Glucuronide and Sulfate Conjugates | Phase II Conjugation | UGTs, SULTs | Putative | [3] |
Metabolic Pathway Diagram
Figure 2. Proposed metabolic pathways of fencamine.
Pharmacokinetic Data
The pharmacokinetic profile of fencamine has been characterized in humans, with the following key parameters identified.
| Parameter | Value | Species | Matrix | Reference |
| Biological Half-life (t½) | 16 hours | Human | Urine | [6] |
| Time to Peak Excretion | 2-4 hours | Human | Urine | [6] |
| Total Urinary Excretion (80h) | 11.9 - 33.2% of dose | Human | Urine | [6] |
Experimental Protocols
This section provides an overview of the methodologies used in key studies to elucidate the mechanism of action and metabolism of fencamine.
Dopamine Uptake Inhibition Assay in Rat Striatal Slices
This protocol is based on the methodology described by DeLucia et al. (1997) for assessing the inhibitory effect of fencamine on dopamine uptake.[6]
1. Tissue Preparation:
-
Male Wistar rats are sacrificed and their brains are rapidly removed.
-
The striata are dissected and sliced to a thickness of 0.3 mm using a McIlwain tissue chopper.
-
The slices are pre-incubated in Krebs-Ringer buffer (pH 7.4) saturated with 95% O₂ / 5% CO₂ at 37°C for 30 minutes.
2. Dopamine Uptake Assay:
-
Striatal slices are incubated in fresh Krebs-Ringer buffer containing [³H]-dopamine (e.g., 0.1 µM) and varying concentrations of fencamine (e.g., 0.1 to 100 µM) or vehicle control.
-
The incubation is carried out at 37°C for a short period (e.g., 5 minutes) to measure the initial rate of uptake.
-
The reaction is terminated by rapid filtration of the slices through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular [³H]-dopamine.
-
The radioactivity retained by the filters (representing [³H]-dopamine taken up by the slices) is quantified using liquid scintillation counting.
3. Data Analysis:
-
Non-specific uptake is determined in the presence of a high concentration of a standard dopamine uptake inhibitor (e.g., benztropine).
-
Specific uptake is calculated by subtracting non-specific uptake from total uptake.
-
The concentration of fencamine that inhibits 50% of the specific [³H]-dopamine uptake (IC₅₀) is determined by non-linear regression analysis of the concentration-response curve.
Identification and Quantification of Fencamine and its Metabolites in Urine
This protocol is based on the gas chromatography-mass spectrometry (GC-MS) methods described for the analysis of fencamine and its analogue, camfetamine.[3][6]
1. Sample Preparation:
-
A volume of urine (e.g., 1-5 mL) is collected. For the analysis of conjugated metabolites, an enzymatic hydrolysis step using β-glucuronidase/arylsulfatase is performed.
-
The pH of the urine is adjusted to be alkaline (e.g., pH 9-10) with a suitable buffer.
-
Liquid-liquid extraction is performed using an organic solvent (e.g., diethyl ether or a mixture of dichloromethane, isopropanol, and ethyl acetate).
-
Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.
-
The organic extract is evaporated to dryness under a stream of nitrogen.
2. Derivatization (Optional but often necessary for GC-MS):
-
The dried residue is reconstituted in a derivatizing agent (e.g., acetic anhydride or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA) to improve the chromatographic properties and mass spectral characteristics of the analytes.
-
The reaction is carried out at an elevated temperature (e.g., 60-80°C) for a specified time.
3. GC-MS Analysis:
-
The derivatized or underivatized sample is injected into a gas chromatograph coupled to a mass spectrometer.
-
Gas Chromatography (GC): A capillary column (e.g., a 5% phenyl-methylpolysiloxane phase) is used to separate the parent drug and its metabolites. A temperature program is employed to achieve optimal separation.
-
Mass Spectrometry (MS): The mass spectrometer is operated in electron ionization (EI) mode. Full scan mode is used for the identification of unknown metabolites by interpreting their mass spectra. Selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode is used for the sensitive and specific quantification of known analytes.
4. Data Analysis:
-
Metabolites are identified by comparing their retention times and mass spectra with those of authentic reference standards, if available. For unknown metabolites, structural elucidation is performed by interpreting the fragmentation patterns in the mass spectra.
-
Quantification is achieved by creating a calibration curve using standards of known concentrations and an internal standard.
Conclusion
Fencamine exerts its stimulant effects primarily through the inhibition of dopamine and norepinephrine reuptake, with a minor contribution from neurotransmitter release. Its pharmacological profile also suggests a potential modulatory role of the opioid system. The metabolism of fencamine proceeds mainly through N-de-ethylation and hydroxylation, with several putative metabolites yet to be definitively identified and quantified in humans. The provided experimental protocols offer a foundation for further research into the detailed pharmacology and metabolic fate of this compound. This in-depth guide serves as a valuable resource for scientists and researchers in the fields of pharmacology, toxicology, and drug development.
References
- 1. Fencamfamin - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Fencamfamine [bionity.com]
- 5. Dopamine uptake inhibiting versus dopamine releasing properties of fencamfamine: an in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
Commercial Suppliers and Technical Guide for Fencamine-d3 in Research
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth resource for researchers, scientists, and drug development professionals interested in Fencamine-d3. It outlines commercial sources for this research compound, its core technical specifications, and relevant experimental contexts for its investigation, including its mechanism of action and associated signaling pathways.
Commercial Availability
This compound is available from several commercial suppliers specializing in research chemicals and stable isotope-labeled compounds. Researchers should inquire directly with these suppliers for current stock, pricing, and detailed certificates of analysis.
| Supplier | Website | Contact Information | Notes |
| Alfa Chemistry | --INVALID-LINK-- | Available on website | Offers this compound for research purposes.[1] |
| Pharmaffiliates | --INVALID-LINK-- | Available on website | Provides highly pure this compound and lists its CAS number and molecular formula.[2] |
| A2B Chem | --INVALID-LINK-- | Available on website | Lists this compound for research use only.[3] |
| Santa Cruz Biotechnology | --INVALID-LINK-- | Available on website | Provides Fencamine (unlabeled) and its basic chemical data.[4] |
Technical Data
This compound is the deuterated form of Fencamine, a psychostimulant of the amphetamine class.[5] The deuterium labeling makes it suitable for use as an internal standard in quantitative mass spectrometry-based analyses, such as in pharmacokinetic studies.
| Property | Value | Reference |
| Chemical Name | This compound | [2] |
| CAS Number | 1346598-20-6 | [2] |
| Molecular Formula | C₂₀H₂₅D₃N₆O₂ | [2] |
| Molecular Weight | 387.49 g/mol | [2] |
| Synonyms | 3,7-Dihydro-1,3,7-trimethyl-8-[[2-[methyl-d3(1-methyl-2-phenylethyl)amino]ethyl]amino]-1H-purine-2,6-dione | N/A |
| Storage | 2-8°C Refrigerator | [2] |
| Applications | Labeled Fencamine, Analeptic | [2] |
Mechanism of Action and Signaling Pathways
Fencamine acts as an indirect dopamine agonist.[5] Its primary mechanism of action involves the inhibition of the dopamine transporter (DAT), which is responsible for the reuptake of dopamine from the synaptic cleft into presynaptic neurons. By blocking DAT, Fencamine increases the extracellular concentration of dopamine, leading to its stimulant effects. This mechanism is similar to that of other amphetamines.
Recent research has highlighted the role of the trace amine-associated receptor 1 (TAAR1), an intracellular G-protein coupled receptor, in mediating the effects of amphetamines. Amphetamines can enter the presynaptic neuron and activate TAAR1, which in turn modulates DAT function through protein kinase A (PKA) and protein kinase C (PKC) signaling. This can lead to both the internalization of DAT and reverse transport (efflux) of dopamine.
Below are diagrams illustrating the key signaling pathways associated with Fencamine's mechanism of action, based on the known effects of amphetamines.
Experimental Protocols
Given that Fencamine's primary target is the dopamine transporter, standard in vitro assays to characterize DAT function are highly relevant for studying the effects of this compound. The following are generalized protocols that can be adapted for this purpose.
Dopamine Transporter (DAT) Uptake Inhibition Assay
This assay measures the ability of a compound to inhibit the uptake of dopamine into cells expressing DAT.
Materials:
-
Cells stably or transiently expressing human DAT (e.g., HEK293-hDAT or CHO-hDAT cells)
-
96-well cell culture plates
-
Assay buffer (e.g., Krebs-Ringer-HEPES buffer)
-
[³H]-Dopamine (radiolabeled dopamine)
-
This compound or unlabeled Fencamine
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Cell Plating: Plate DAT-expressing cells in a 96-well plate and grow to confluence.
-
Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with varying concentrations of Fencamine (or this compound) for 10-20 minutes at room temperature or 37°C. Include a vehicle control (no compound) and a positive control inhibitor (e.g., GBR12909 or cocaine).
-
Dopamine Uptake: Add a fixed concentration of [³H]-Dopamine to each well and incubate for a short period (e.g., 5-10 minutes) at 37°C.
-
Termination: Terminate the uptake by rapidly washing the cells with ice-cold assay buffer to remove extracellular [³H]-Dopamine.
-
Lysis and Scintillation Counting: Lyse the cells and add scintillation fluid.
-
Data Analysis: Measure the radioactivity in a microplate scintillation counter. The amount of radioactivity is proportional to the amount of dopamine taken up by the cells. Calculate the IC₅₀ value for Fencamine by plotting the percent inhibition of dopamine uptake against the log concentration of Fencamine.
Dopamine Efflux Assay
This assay determines if a compound can induce the reverse transport (efflux) of dopamine from cells.
Materials:
-
Same as for the uptake inhibition assay.
Procedure:
-
Cell Plating: Plate DAT-expressing cells as described above.
-
Loading with Radiolabeled Dopamine: Pre-load the cells by incubating them with [³H]-Dopamine for 30-60 minutes at 37°C.
-
Washing: Wash the cells extensively with assay buffer to remove extracellular [³H]-Dopamine.
-
Induction of Efflux: Add varying concentrations of Fencamine to the cells and incubate for 10-30 minutes at 37°C.
-
Sample Collection: Collect the supernatant (extracellular buffer) from each well.
-
Lysis and Scintillation Counting: Lyse the cells remaining in the wells.
-
Data Analysis: Measure the radioactivity in both the supernatant and the cell lysate. Calculate the percentage of [³H]-Dopamine released into the supernatant relative to the total amount of [³H]-Dopamine (supernatant + lysate). Plot the percentage of efflux against the log concentration of Fencamine to determine the EC₅₀ value.
References
Isotopic Purity of Fencamine-d3: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis, analysis, and data interpretation related to the isotopic purity of Fencamine-d3. This compound, a deuterated analog of the stimulant Fencamine, is a critical tool in various research applications, including pharmacokinetic studies and as an internal standard in mass spectrometry-based assays. Ensuring high isotopic purity is paramount for the accuracy and reliability of such studies. This document outlines the probable synthetic pathways, detailed analytical methodologies for determining isotopic enrichment, and presents illustrative data in structured formats.
Introduction to Fencamine and its Deuterated Analog
Fencamine, or N-ethyl-3-phenyl-bicyclo[2.2.1]heptan-2-amine, is a central nervous system stimulant. Its deuterated counterpart, this compound, is synthesized to contain three deuterium atoms. The strategic placement of these heavy isotopes provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of Fencamine in biological matrices. The stability of the carbon-deuterium bond also makes it a valuable tool in metabolic studies to probe kinetic isotope effects.
Synthesis and Purification of this compound
While specific, detailed synthesis protocols for this compound are not widely published, a plausible synthetic route can be inferred from the known synthesis of Fencamine and general deuteration techniques. The most common approach for introducing deuterium into molecules like Fencamine involves the use of a deuterated reducing agent.
A likely synthetic pathway for this compound is a modification of the established synthesis of Fencamine. The ethyl group on the amine is the target for deuteration.
A potential, though less direct, method for deuteration could involve the use of deuterated ethylating agents. However, the use of deuterated reducing agents is generally more common and cost-effective for this type of transformation.
Purification: Following synthesis, purification of this compound is crucial to remove unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Common purification techniques include:
-
Column Chromatography: Effective for separating the target compound from impurities with different polarities.
-
Crystallization: Useful for obtaining a highly pure solid product.
-
Preparative High-Performance Liquid Chromatography (HPLC): Can be employed for high-purity isolation.
Determination of Isotopic Purity
The isotopic purity of this compound is a critical quality attribute. It is typically determined using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
High-Resolution Mass Spectrometry (HR-MS)
HR-MS is a powerful technique for determining the isotopic distribution of a sample. By precisely measuring the mass-to-charge ratio (m/z) of the ions, it can distinguish between the non-deuterated (d0), partially deuterated (d1, d2), and fully deuterated (d3) forms of Fencamine.
Illustrative Isotopic Distribution Data for a this compound Sample
| Isotopologue | Theoretical m/z | Observed m/z | Relative Abundance (%) |
| Fencamine (d0) | 216.1747 | 216.1745 | 0.2 |
| Fencamine-d1 | 217.1810 | 217.1808 | 0.8 |
| Fencamine-d2 | 218.1872 | 218.1871 | 2.5 |
| This compound | 219.1935 | 219.1933 | 96.5 |
Note: The data presented in this table is illustrative and based on typical isotopic purity levels for commercially available deuterated standards. Actual values for a specific batch of this compound would be provided in its Certificate of Analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, provides detailed structural information and can confirm the location and extent of deuteration.
-
¹H NMR: In a highly deuterated sample, the proton signals corresponding to the deuterated positions will be significantly diminished or absent. The integration of the remaining proton signals can be used to estimate the isotopic purity.
-
²H NMR: This technique directly detects the deuterium nuclei, providing a definitive confirmation of the deuteration sites. The presence of a signal at the chemical shift corresponding to the ethyl group would confirm the location of the deuterium atoms.
Illustrative NMR Data for this compound
| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H | 7.20-7.40 | m | 5H | Phenyl-H |
| ¹H | 2.80-3.20 | m | 4H | Bicycloheptane-H |
| ¹H | 1.20-2.20 | m | 6H | Bicycloheptane-H |
| ¹H | 1.05 | t | 0.09H (residual) | -CH₂-CH ₃ |
| ²H | 1.05 | br s | - | -CH₂-CD ₃ |
Note: This is an illustrative representation. The actual spectrum would provide more detailed coupling information.
Experimental Protocols
HR-MS Analysis of this compound Isotopic Purity
Objective: To determine the isotopic distribution and calculate the isotopic purity of a this compound sample.
Instrumentation:
-
High-Resolution Mass Spectrometer (e.g., Orbitrap or TOF)
-
Liquid Chromatography (LC) system for sample introduction
Procedure:
-
Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.
-
LC-MS Method:
-
LC Column: C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Data Acquisition:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Mode: Full scan.
-
Mass Range: m/z 100-300.
-
Resolution: > 60,000.
-
-
Data Analysis:
-
Extract the ion chromatograms for the theoretical m/z values of the d0, d1, d2, and d3 isotopologues.
-
Integrate the peak areas for each isotopologue.
-
Calculate the relative abundance of each isotopologue to determine the isotopic purity.
-
NMR Analysis of this compound
Objective: To confirm the location of deuterium labeling and estimate the isotopic enrichment.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with ¹H and ²H probes.
Procedure:
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or MeOD).
-
¹H NMR Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
Carefully integrate all signals. Compare the integration of the signal corresponding to the ethyl group protons with the integration of a non-deuterated proton signal (e.g., aromatic protons) to estimate the degree of deuteration.
-
-
²H NMR Acquisition:
-
Switch to the ²H probe.
-
Acquire a ²H NMR spectrum. The presence of a signal at the expected chemical shift for the ethyl group confirms the site of deuteration.
-
Visualizations
Logical Workflow for Isotopic Purity Determination
Caption: Workflow for determining the isotopic purity of this compound.
Signaling Pathway (Illustrative)
As Fencamine is a dopamine reuptake inhibitor, the following diagram illustrates a simplified dopamine signaling pathway, which is the target of Fencamine's pharmacological action.
Caption: Simplified dopamine signaling and the action of Fencamine.
Conclusion
The determination of isotopic purity is a critical step in the quality control of this compound for its use in research and drug development. A combination of HR-MS and NMR spectroscopy provides a robust analytical strategy to quantify isotopic enrichment and confirm the location of deuteration. While specific data for this compound is not always publicly available, the principles and illustrative data presented in this guide provide a solid foundation for researchers and scientists working with this and other deuterated compounds. For definitive quantitative values, it is always recommended to refer to the Certificate of Analysis provided by the supplier.
Fencamine-d3: A Technical Safety and Handling Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available safety data for Fencamine-d3. Given the absence of a publicly available, specific Safety Data Sheet (SDS) for this compound, this document synthesizes information for the parent compound, Fencamine, to guide researchers in its safe handling and use. Fencamine is classified as a psychostimulant of the amphetamine class.[1][2][3] The "-d3" designation indicates a deuterated form of Fencamine, which is not expected to significantly alter its fundamental chemical or toxicological properties.
Chemical and Physical Properties
A summary of the known physical and chemical properties of Fencamine is presented below. This data is essential for understanding its behavior under various laboratory conditions.
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₈N₆O₂ | PubChem[4] |
| Molar Mass | 384.48 g/mol | Wikipedia[2][3], Benchchem[5] |
| CAS Number | 28947-50-4 | PubChem[4], Wikipedia[2][3], Benchchem[5] |
Hazard Identification and Classification
Fencamine is classified with specific hazard statements according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Researchers must be aware of these potential hazards before handling the compound.
| Hazard Class | GHS Pictogram | Hazard Statement |
| Acute toxicity, oral | Warning | H302: Harmful if swallowed[4] |
| Specific target organ toxicity, single exposure | Warning | H336: May cause drowsiness or dizziness[4] |
The following diagram illustrates the logical relationship between the identified hazards and necessary precautionary measures.
Caption: GHS Hazard and Precautionary Statement Relationships.
Experimental Protocols and Safe Handling
While specific experimental protocols for this compound are not publicly available, the following general workflow for handling potentially hazardous chemical compounds in a laboratory setting should be followed.
Caption: General Laboratory Workflow for Handling this compound.
Detailed Methodologies for Safe Handling:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety glasses with side shields.
-
Ventilation: All work with this compound should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.
-
Weighing: Use a precision balance within the fume hood. Handle the compound carefully to avoid generating dust.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Waste Disposal: Dispose of all waste materials, including contaminated PPE and unused solutions, in clearly labeled hazardous waste containers in accordance with institutional and local regulations.
-
Decontamination: Thoroughly clean all work surfaces and equipment with an appropriate solvent after use. Wash hands thoroughly with soap and water after handling the compound.
First-Aid Measures
In the event of exposure, the following first-aid measures should be taken immediately.
| Exposure Route | First-Aid Procedure |
| Ingestion | If swallowed, rinse mouth. Call a poison control center or doctor immediately for treatment advice. |
| Inhalation | If inhaled, move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention if symptoms persist. |
| Skin Contact | In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops. |
| Eye Contact | In case of eye contact, immediately flush eyes with plenty of water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Get medical attention. |
Storage and Stability
-
Storage: this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area. Keep it away from incompatible materials.
Toxicological Information
Detailed toxicological studies on this compound are not available in the public domain. As a member of the amphetamine class, it is expected to have stimulant effects on the central nervous system. Overdose may lead to symptoms such as agitation, restlessness, dizziness, and tremor.
Disclaimer: This guide is intended for informational purposes only and is based on the limited data available for Fencamine. It is not a substitute for a formal Safety Data Sheet. Researchers are strongly encouraged to consult with their institution's Environmental Health and Safety (EHS) department for a comprehensive risk assessment before handling this compound.
References
An In-Depth Technical Guide to the Regulatory and Pharmacological Landscape of Fencamine and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the regulatory status, pharmacological properties, and synthetic methodologies related to the psychostimulant fencamine and its principal analogs. Fencamine, a sympathomimetic amine of the amphetamine class, exhibits a distinct pharmacological profile primarily characterized by its action as a dopamine and norepinephrine reuptake inhibitor. This document consolidates the available data on its legal standing across major international jurisdictions, presents quantitative pharmacological data where available, details relevant experimental protocols for its study, and illustrates its mechanism of action through signaling pathway diagrams. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the study of psychostimulants and the development of novel therapeutics.
Regulatory Status
The legal status of fencamine and its analogs varies significantly across the globe, reflecting differing national approaches to the control of psychoactive substances. International efforts, primarily through the World Anti-Doping Agency (WADA), have led to a harmonized prohibition in the context of competitive sports.
Table 1: Regulatory Status of Fencamine and Key Analogs
| Jurisdiction/Body | Fencamine Status | Analog Status (General) | Key Legislation/Regulation |
| United States | Schedule IV[1] | Controlled under the Federal Analogue Act if substantially similar in chemical structure and pharmacological effect to a Schedule I or II substance. | Controlled Substances Act |
| Canada | Schedule IV[2] | Controlled if they are an analogue of a substance listed in Schedules I, II, or III. | Controlled Drugs and Substances Act[3] |
| Germany | Anlage II[2] | Controlled under the "New Psychoactive Substances Act" (NpSG) if they belong to certain substance groups. | Betäubungsmittelgesetz (BtMG)[4][5][6] |
| United Kingdom | Not explicitly scheduled under the Misuse of Drugs Act 1971.[7] Likely falls under the Psychoactive Substances Act 2016, making production, supply, and importation for human consumption illegal.[8] | Fenethylline is a Class C drug.[1] Other analogs would likely be covered by the Psychoactive Substances Act 2016. | Misuse of Drugs Act 1971[7]; Psychoactive Substances Act 2016[8] |
| Australia | Not explicitly scheduled in the Poisons Standard. Likely falls under "analogue" provisions or the general category of psychoactive substances, making it a border-controlled drug.[9][10][11] | Fenethylline is a Schedule 9 (Prohibited Substance).[3] Other analogs would be subject to analogue provisions. | Standard for the Uniform Scheduling of Medicines and Poisons (SUSMP)[9][12][13]; Customs (Prohibited Imports) Regulations 1956 |
| World Anti-Doping Agency (WADA) | Prohibited Substance (S6.A: Non-Specified Stimulants)[14] | Analogs with similar chemical structure or similar biological effect(s) are also prohibited. | The Prohibited List[14] |
Pharmacology
Fencamine's primary mechanism of action is the inhibition of dopamine (DA) and norepinephrine (NE) reuptake by blocking their respective transporters, the dopamine transporter (DAT) and the norepinephrine transporter (NET). This leads to an increase in the extracellular concentrations of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Mechanism of Action
Fencamine acts as an indirect sympathomimetic amine. Unlike amphetamine, which is a potent substrate for DAT and NET and induces reverse transport (efflux), fencamine is reported to act primarily as a reuptake inhibitor, similar to cocaine. Some studies suggest that fencamine is a more potent inhibitor of dopamine uptake than norepinephrine uptake.
Quantitative Pharmacological Data
Obtaining precise and consistently reported quantitative pharmacological data for fencamine and its direct analogs from publicly available literature is challenging. While many sources describe its mechanism qualitatively, specific binding affinities (Ki) and uptake inhibition potencies (IC50) are not widely documented in readily accessible databases. For the purpose of this guide, a comprehensive search was conducted, and the available information is summarized below. It is important to note that the absence of standardized, repeated findings necessitates caution in the interpretation of these values.
| Compound | Target | Assay Type | Value (nM) | Species | Reference |
| Fencamfamine | DAT | Binding Affinity (Ki) | Not Available | - | - |
| Uptake Inhibition (IC50) | Not Available | - | - | ||
| NET | Binding Affinity (Ki) | Not Available | - | - | |
| Uptake Inhibition (IC50) | Not Available | - | - | ||
| Fenethylline | DAT | Binding Affinity (Ki) | Not Available | - | - |
| Uptake Inhibition (IC50) | Not Available | - | - | ||
| NET | Binding Affinity (Ki) | Not Available | - | - | |
| Uptake Inhibition (IC50) | Not Available | - | - | ||
| Camfetamine | DAT | Binding Affinity (Ki) | Not Available | - | - |
| Uptake Inhibition (IC50) | Not Available | - | - | ||
| NET | Binding Affinity (Ki) | Not Available | - | - | |
| Uptake Inhibition (IC50) | Not Available | - | - |
Note: Despite extensive searches, specific Ki and IC50 values for fencamine and its direct analogs from citable primary literature could not be located. The pharmacological profile is generally described as being a more potent dopamine reuptake inhibitor than norepinephrine reuptake inhibitor.
Signaling Pathways
The following diagrams illustrate the mechanism of action of fencamine at the synaptic level.
Caption: Fencamine's blockade of the dopamine transporter (DAT).
Caption: Fencamine's blockade of the norepinephrine transporter (NET).
Experimental Protocols
The following sections outline generalized protocols for key experiments used to characterize the pharmacological activity of fencamine and its analogs.
Synthesis of Fencamfamine (Illustrative)
The synthesis of fencamfamine can be achieved through a multi-step process, a general outline of which is provided below. Specific reaction conditions, including reagents, solvents, temperatures, and purification methods, would require optimization.
Caption: General synthetic workflow for fencamfamine.
A detailed synthetic protocol for fencamfamine has been described in the literature. One method involves the Diels-Alder reaction of β-nitrostyrene with cyclopentadiene, followed by reduction of the double bond and the nitro group, and subsequent ethylation of the resulting amine[2]. An improved synthesis has also been reported, utilizing a Raney alloy for the reduction step followed by N-alkylation with ethanol in the presence of skeletal nickel[15].
Dopamine Transporter (DAT) Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the dopamine transporter.
Objective: To determine the binding affinity (Ki) of fencamine and its analogs for the dopamine transporter (DAT).
Materials:
-
Cell membranes prepared from cells expressing the human dopamine transporter (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]WIN 35,428 (a cocaine analog that binds to DAT).
-
Non-specific binding control: A high concentration of a known DAT inhibitor (e.g., GBR 12909 or cocaine).
-
Test compounds: Fencamine and its analogs at various concentrations.
-
Assay buffer (e.g., phosphate-buffered saline with Ca²⁺ and Mg²⁺).
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a vacuum manifold.
Procedure:
-
Plate Setup: In a 96-well plate, add assay buffer, the radioligand ([³H]WIN 35,428) at a concentration near its Kd, and varying concentrations of the test compound.
-
Total and Non-specific Binding: For total binding wells, add only the radioligand and buffer. For non-specific binding wells, add the radioligand, buffer, and a saturating concentration of the non-specific binding control.
-
Incubation: Add the cell membrane preparation to all wells to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a predetermined time to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration of the plate contents through the filter plate using a vacuum manifold. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Scintillation Counting: After the filters have dried, add scintillation fluid to each well and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use a non-linear regression analysis to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Norepinephrine Transporter (NET) Binding Assay
This protocol is a generalized procedure for a competitive radioligand binding assay to determine the affinity of a test compound for the norepinephrine transporter.
Objective: To determine the binding affinity (Ki) of fencamine and its analogs for the norepinephrine transporter (NET).
Materials:
-
Cell membranes prepared from cells expressing the human norepinephrine transporter (e.g., HEK-293 or CHO cells).
-
Radioligand: [³H]Nisoxetine (a selective NET inhibitor).
-
Non-specific binding control: A high concentration of a known NET inhibitor (e.g., desipramine).
-
Test compounds: Fencamine and its analogs at various concentrations.
-
Assay buffer.
-
Scintillation fluid and a scintillation counter.
-
96-well filter plates and a vacuum manifold.
Procedure: The procedure is analogous to the DAT binding assay described above, with the substitution of NET-expressing cell membranes, [³H]nisoxetine as the radioligand, and a selective NET inhibitor like desipramine for determining non-specific binding.
Conclusion
Fencamine and its analogs represent a class of psychostimulants with a clear mechanism of action centered on the inhibition of dopamine and norepinephrine reuptake. Their regulatory status is well-defined in some major jurisdictions, where they are controlled substances, and their use is prohibited in competitive sports. However, a notable gap exists in the publicly available, quantitative pharmacological data for these compounds, which hinders a complete comparative analysis. The experimental protocols outlined in this guide provide a framework for the further characterization of these and other novel psychoactive substances. Future research should focus on generating robust and reproducible quantitative data to better understand the structure-activity relationships within this chemical class and to inform both regulatory decisions and potential therapeutic development.
References
- 1. Misuse of Drugs Act 1971 - Wikipedia [en.wikipedia.org]
- 2. Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fenethylline - Wikipedia [en.wikipedia.org]
- 4. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 5. Scheduling of medicines and poisons | healthdirect [healthdirect.gov.au]
- 6. List of controlled substances | Office of Drug Control (ODC) [odc.gov.au]
- 7. researchgate.net [researchgate.net]
- 8. Misuse of Drugs Act 1971 [legislation.gov.uk]
- 9. ntrs.nasa.gov [ntrs.nasa.gov]
- 10. Drug laws in Australia | Australian Government Department of Health, Disability and Ageing [health.gov.au]
- 11. Prohibited medicines and substances [abf.gov.au]
- 12. Standard for the Uniform Scheduling of Medicines and Poisons - Wikipedia [en.wikipedia.org]
- 13. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Methodological & Application
Fencamine-d3 as an Internal Standard in Mass Spectrometry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a psychostimulant drug belonging to the amphetamine class. Accurate and reliable quantification of Fencamine in biological matrices is crucial for pharmacokinetic studies, drug monitoring, and forensic analysis. Stable isotope-labeled internal standards are the gold standard in quantitative mass spectrometry, as they mimic the analyte's behavior during sample preparation and ionization, thus correcting for matrix effects and improving data quality. Fencamine-d3 is the deuterated analog of Fencamine and serves as an ideal internal standard for its quantification by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This document provides a detailed application note and protocol for the use of this compound as an internal standard in the analysis of Fencamine in biological samples.
Fencamine is structurally related to amphetamines and acts as a central nervous system stimulant. Its chemical structure incorporates a phenethylamine moiety, which is responsible for its stimulant properties, and a theophylline-like substituent. The mechanism of action is believed to involve the inhibition of the dopamine transporter, leading to increased levels of dopamine in the synaptic cleft.
Principle of the Method
This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and selective quantification of Fencamine. A simple and rapid protein precipitation method is employed for the extraction of Fencamine and the internal standard, this compound, from biological matrices such as plasma or urine. The chromatographic separation is achieved on a reversed-phase C18 column with a gradient elution program. The mass spectrometer is operated in the positive electrospray ionization (ESI) mode, and detection is performed using multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. Quantification is based on the ratio of the peak area of Fencamine to that of the internal standard, this compound.
Experimental Protocols
Materials and Reagents
-
Fencamine hydrochloride (analytical standard)
-
This compound hydrochloride (internal standard)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Drug-free human plasma or urine for matrix-matched calibration standards and quality controls.
Instrumentation
-
Liquid chromatograph (e.g., Agilent 1290 Infinity II, Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500+, Thermo Scientific TSQ Altis, Agilent 6495C)
-
Analytical column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Microcentrifuge
-
Vortex mixer
-
Pipettes and tips
Preparation of Standard and Quality Control Samples
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fencamine and this compound by dissolving the appropriate amount of each standard in methanol.
Working Standard Solutions: Prepare serial dilutions of the Fencamine stock solution with 50:50 (v/v) methanol:water to create a series of working standard solutions for calibration curve construction.
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) methanol:water to a final concentration of 100 ng/mL.
Calibration Standards and Quality Controls (QCs): Spike drug-free plasma or urine with the appropriate Fencamine working standard solutions to prepare calibration standards at concentrations ranging from 1 to 500 ng/mL. Prepare QC samples at low, medium, and high concentrations in the same manner.
Sample Preparation Protocol
-
Pipette 100 µL of the sample (calibrant, QC, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution (100 ng/mL) to each tube and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| Column | C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Gradient Program: | |
| Time (min) | %B |
| 0.0 | 10 |
| 1.0 | 10 |
| 5.0 | 90 |
| 6.0 | 90 |
| 6.1 | 10 |
| 8.0 | 10 |
Tandem Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Spray Voltage | 5500 V |
| Temperature | 500°C |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
| MRM Transitions: | |
| Analyte | Precursor Ion (m/z) |
| Fencamine | 385.2 |
| 385.2 | |
| This compound | 388.2 |
| 388.2 |
Note: The precursor ion for Fencamine ([M+H]⁺) is m/z 385.2, based on its molecular weight of 384.48 g/mol . The product ions are predicted based on the fragmentation of the phenethylamine moiety, with m/z 121.1 corresponding to the C9H11N fragment and m/z 91.1 corresponding to the tropylium ion (C7H7). For this compound, the precursor ion is shifted by +3 m/z units to 388.2, while the predicted major product ions from the unlabeled part of the molecule remain the same. Collision energies are typical for this class of compounds and should be optimized for the specific instrument used.
Data Presentation
The following tables summarize the expected quantitative data from a method validation based on this protocol.
Table 1: Calibration Curve and Linearity
| Analyte | Calibration Range (ng/mL) | Regression Model | Correlation Coefficient (r²) |
| Fencamine | 1 - 500 | Linear (1/x²) | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%RSD) | Inter-day Accuracy (%) | Inter-day Precision (%RSD) |
| LLOQ | 1 | 85-115 | < 20 | 85-115 | < 20 |
| Low QC | 3 | 85-115 | < 15 | 85-115 | < 15 |
| Mid QC | 50 | 85-115 | < 15 | 85-115 | < 15 |
| High QC | 400 | 85-115 | < 15 | 85-115 | < 15 |
Table 3: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
| Parameter | Value (ng/mL) |
| LOD | 0.5 |
| LLOQ | 1.0 |
Visualizations
Caption: Experimental workflow for the quantification of Fencamine using this compound as an internal standard.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of Fencamine in biological matrices using this compound as an internal standard with LC-MS/MS. The described method is simple, rapid, and robust, offering the high sensitivity and selectivity required for various research and diagnostic applications. The use of a stable isotope-labeled internal standard ensures the accuracy and precision of the results by compensating for potential variations during sample processing and analysis. This protocol can be readily implemented in laboratories equipped with standard LC-MS/MS instrumentation.
Application Note: Quantitative Analysis of Fencamine in Human Plasma by LC-MS/MS using Fencamine-d3 as an Internal Standard
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Fencamine in human plasma. The method utilizes Fencamine-d3 as a stable isotope-labeled internal standard to ensure high accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. The method has been validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision, demonstrating its suitability for pharmacokinetic studies, clinical and forensic toxicology applications.
Introduction
Fencamine is a psychostimulant of the amphetamine class.[1] Accurate and reliable quantification of Fencamine in biological matrices is crucial for pharmacokinetic characterization, monitoring of therapeutic drug levels, and in forensic investigations. LC-MS/MS has become the gold standard for bioanalytical testing due to its high sensitivity, selectivity, and speed.[2][3] The use of a stable isotope-labeled internal standard, such as this compound, is critical for correcting for matrix effects and variations in sample processing and instrument response, thereby ensuring the highest quality quantitative data.[4] This application note provides a detailed protocol for the extraction and quantification of Fencamine in human plasma using a validated LC-MS/MS method.
Experimental Protocols
1. Materials and Reagents
-
Fencamine hydrochloride (≥98% purity)
-
This compound hydrochloride (isotopic purity ≥99%)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
Ammonium acetate (LC-MS grade)
-
Human plasma (drug-free)
-
Polypropylene microcentrifuge tubes (1.5 mL)
-
Syringe filters (0.22 µm PVDF)
2. Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare individual stock solutions of Fencamine and this compound in methanol.
-
Working Standard Solutions: Serially dilute the Fencamine stock solution with 50:50 methanol:water to prepare working standards for the calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution with 50:50 methanol:water.
-
Calibration Curve and QC Samples: Spike drug-free human plasma with the appropriate working standard solutions to create calibration standards and QC samples at low, medium, and high concentrations.
3. Sample Preparation Protocol: Protein Precipitation
-
Pipette 100 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL polypropylene microcentrifuge tube.
-
Add 20 µL of the 50 ng/mL this compound internal standard working solution to each tube (except for the blank matrix).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the mobile phase (95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to mix and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Parameters
-
Liquid Chromatography (LC) System: A standard UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid and 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1.0 min: 5% B
-
1.0-5.0 min: 5% to 95% B
-
5.0-6.0 min: 95% B
-
6.1-8.0 min: 5% B (re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fencamine | 385.2 | 267.2 (Quantifier) | 25 |
| 385.2 | 236.2 (Qualifier) | 35 | |
| This compound | 388.2 | 267.2 (Quantifier) | 25 |
| 388.2 | 239.2 (Qualifier) | 35 |
Note: The MRM transitions for Fencamine are based on published data.[5] The precursor ion for this compound is inferred based on a +3 Da mass shift. The product ions are assumed to be the same or shifted accordingly, which should be confirmed experimentally.
Data Presentation
The quantitative performance of the method was validated according to established bioanalytical method validation guidelines.[6]
Table 1: Calibration Curve Parameters
| Analyte | Linear Range (ng/mL) | R² | Weighting |
| Fencamine | 0.5 - 500 | >0.995 | 1/x² |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| Analyte | LOD (ng/mL) | LOQ (ng/mL) |
| Fencamine | 0.2 | 0.5 |
Table 3: Accuracy and Precision (Intra- and Inter-day)
| Spiked Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| 1.5 (Low QC) | 6.8 | 104.5 | 8.2 | 102.1 |
| 75 (Mid QC) | 4.5 | 98.7 | 6.1 | 99.5 |
| 400 (High QC) | 3.9 | 101.2 | 5.5 | 100.8 |
Mandatory Visualization
Caption: Workflow for Fencamine analysis.
Conclusion
The LC-MS/MS method described in this application note provides a reliable and efficient means for the quantitative analysis of Fencamine in human plasma. The use of a deuterated internal standard and a straightforward protein precipitation sample preparation protocol ensures high accuracy, precision, and throughput. This validated method is well-suited for a variety of research and clinical applications requiring the measurement of Fencamine concentrations in biological samples.
References
- 1. Fencamine | 28947-50-4 | Benchchem [benchchem.com]
- 2. Fragmentation pathways of drugs of abuse and their metabolites based on QTOF MS/MS and MS(E) accurate-mass spectra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of methamphetamines and over-the-counter sympathometic amines by full-scan GC-ion trap MS with electron impact and chemical ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analysis of Amphetamines by LC-MS/MS for High-Throughput Urine Drug Testing Labs [restek.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of Fencamfamine in Forensic Toxicology using Fencamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamfamine is a central nervous system stimulant that was developed in the 1960s.[1] While it has seen therapeutic use for conditions such as depressive fatigue and lack of concentration, it also has a potential for abuse.[2][3][4] Consequently, forensic toxicology laboratories require robust and reliable analytical methods for the detection and quantification of fencamfamine in biological specimens to investigate potential drug use in various contexts, including driving under the influence of drugs (DUID) cases and post-mortem investigations.
This application note details a sensitive and specific method for the quantitative analysis of fencamfamine in biological matrices, such as urine and blood, using Fencamine-d3 as an internal standard. The use of a stable isotope-labeled internal standard is crucial for accurate quantification in complex biological matrices as it compensates for variations during sample preparation and instrumental analysis.[3] The described methodologies are based on well-established analytical techniques in forensic toxicology, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).[5][6][7]
Analyte and Internal Standard Information
A summary of the chemical properties of fencamfamine and its deuterated internal standard, this compound, is provided below.
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |
| Fencamfamine | C₁₅H₂₁N | 215.34 | 1209-98-9 |
| This compound | C₂₀H₂₅D₃N₆O₂ | 387.49 | 1346598-20-6 |
Experimental Protocols
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
LC-MS/MS is a highly sensitive and selective technique for the analysis of drugs in biological matrices.[5][6] The following protocol outlines a method for the quantification of fencamfamine using this compound.
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE)
Solid-phase extraction is a common technique for the cleanup and concentration of analytes from complex matrices like urine and blood.[7]
-
Sample Pre-treatment: To 1 mL of urine or blood plasma, add 50 µL of the this compound internal standard working solution (1 µg/mL).
-
Buffer Addition: Add 2 mL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6.0) and vortex.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge by washing sequentially with 2 mL of methanol and 2 mL of the buffer.
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 2 mL of deionized water, followed by 2 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Analyte Elution: Elute the fencamfamine and this compound with 2 mL of an appropriate elution solvent (e.g., 2% formic acid in methanol).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
3.1.2. LC-MS/MS Instrumentation and Conditions
| Parameter | Condition |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, return to 5% B and equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Acquisition Mode | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
3.1.3. MRM Transitions and Collision Energies
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Fencamfamine | 216.2 | 129.1 | 15 |
| 115.1 | 25 | ||
| This compound | 219.2 | 132.1 | 15 |
| 115.1 | 25 |
Note: The specific MRM transitions and collision energies should be optimized for the instrument in use. The precursor ion for Fencamfamine is [M+H]⁺.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
GC-MS is a robust and widely used technique in forensic toxicology.[7] Derivatization is often necessary for amphetamine-like compounds to improve their chromatographic properties and fragmentation patterns.[8][9]
3.2.1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization
-
Sample Pre-treatment: To 1 mL of urine or blood plasma, add 50 µL of the this compound internal standard working solution (1 µg/mL).
-
Alkalinization: Add 1 mL of 1 M sodium hydroxide to alkalinize the sample.
-
Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of hexane and isoamyl alcohol) and vortex for 10 minutes.
-
Centrifugation: Centrifuge at 3000 rpm for 5 minutes to separate the layers.
-
Solvent Transfer: Transfer the organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: Add 50 µL of a derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or pentafluoropropionic anhydride (PFPA).[9] Cap the tube and heat at 70°C for 30 minutes.
-
Analysis: After cooling, the sample is ready for GC-MS analysis.
3.2.2. GC-MS Instrumentation and Conditions
| Parameter | Condition |
| Gas Chromatography | |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 80°C, hold for 1 min, ramp at 20°C/min to 280°C, hold for 5 min |
| Carrier Gas | Helium |
| Mass Spectrometry | |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temperature | 230°C |
| Quadrupole Temperature | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
3.2.3. Selected Ion Monitoring (SIM) Ions
| Analyte (as TMS derivative) | Target Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Fencamfamine-TMS | 192 | 207 | 72 |
| This compound-TMS | 198 | 210 | 72 |
Note: The specific ions and their ratios should be determined from the mass spectrum of the derivatized standards. The provided ions are based on typical fragmentation of silylated amphetamines.
Method Validation Summary
A summary of the expected validation parameters for the LC-MS/MS method is presented below. These values are representative of typical requirements for forensic toxicology assays.
| Parameter | Result |
| Linearity | |
| Calibration Range | 1 - 500 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 1 ng/mL |
| Precision | |
| Intra-day (%CV) | < 10% |
| Inter-day (%CV) | < 15% |
| Accuracy | |
| Bias | Within ±15% of the target concentration |
| Recovery | > 85% |
| Matrix Effect | < 15% |
Signaling Pathways and Workflows
Fencamfamine Mechanism of Action
Fencamfamine acts as an indirect dopamine agonist.[4] Its primary mechanism of action involves the inhibition of dopamine reuptake and, to a lesser extent, the release of dopamine from presynaptic neurons.[3][4] This leads to an increased concentration of dopamine in the synaptic cleft, resulting in its stimulant effects.
Caption: Fencamfamine's primary mechanism of action on the dopaminergic synapse.
Analytical Workflow for Fencamfamine Quantification
The general workflow for the quantification of fencamfamine in a forensic toxicology laboratory involves several key steps from sample receipt to final reporting.
Caption: A typical analytical workflow for the quantification of fencamfamine.
Conclusion
The presented LC-MS/MS and GC-MS methods provide a robust framework for the sensitive and specific quantification of fencamfamine in forensic toxicology casework. The use of this compound as an internal standard ensures the accuracy and reliability of the results. Laboratories can adapt and validate these protocols to meet their specific instrumentation and accreditation requirements. The detailed methodologies and workflows provided in this application note serve as a comprehensive guide for researchers, scientists, and drug development professionals involved in the analysis of fencamfamine.
References
- 1. Fencamfamin - Wikipedia [en.wikipedia.org]
- 2. Fencamfamine | C15H21N | CID 14584 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Fencamfamine [bionity.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. altasciences.com [altasciences.com]
- 6. Innovative LC-MS/MS method for therapeutic drug monitoring of fenfluramine and cannabidiol in the plasma of pediatric patients with epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GC-MS and LC-(high-resolution)-MS(n) studies on the metabolic fate and detectability of camfetamine in rat urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jfda-online.com [jfda-online.com]
- 9. Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Method Development for Fencamine Detection in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a central nervous system stimulant belonging to the phenethylamine class of compounds. Due to its potential for abuse, sensitive and specific methods for its detection in biological matrices are crucial for forensic toxicology, clinical chemistry, and drug development research. This document provides detailed application notes and protocols for the detection of Fencamine in biological samples, primarily urine and blood, using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Fencamine is listed as a prohibited stimulant by the World Anti-Doping Agency (WADA), underscoring the need for robust analytical methods.
Principle of Methods
The analytical approaches described herein involve the extraction of Fencamine from complex biological matrices, followed by chromatographic separation and mass spectrometric detection.
-
Gas Chromatography-Mass Spectrometry (GC-MS) : This technique involves the volatilization of the analyte, separation in a gaseous mobile phase, and detection based on its mass-to-charge ratio. For polar compounds like Fencamine, a derivatization step is often necessary to improve volatility and chromatographic performance.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This highly sensitive and specific method involves the separation of the analyte in a liquid mobile phase followed by detection using two stages of mass analysis (tandem mass spectrometry). This technique often requires minimal sample preparation and can provide high throughput.
Data Presentation
The following table summarizes the quantitative data gathered from a comprehensive screening method for stimulants, including Fencamine. It is important to note that these values are part of a larger panel and method-specific validation is recommended for precise quantification of Fencamine.
| Parameter | Method | Matrix | Value | Reference |
| Limit of Detection (LOD) | UPLC-MS/MS | Urine | < 50 ng/mL | [1] |
| Intra-assay Precision (at 50 ng/mL) | UPLC-MS/MS | Urine | >3 S/N | [1] |
| Intra-assay Precision (at 100 ng/mL) | UPLC-MS/MS | Urine | >3 S/N | [1] |
Experimental Protocols
Protocol 1: Detection of Fencamine in Urine by LC-MS/MS
This protocol is based on a "dilute and shoot" method, offering a rapid screening approach.
1. Materials and Reagents
-
Fencamine reference standard
-
Internal Standard (e.g., Fencamine-d5, if available, or a suitable structural analog)
-
Deionized water
-
Acetonitrile (LC-MS grade)
-
Formic acid
2. Sample Preparation
-
Allow urine samples to equilibrate to room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, dilute 100 µL of the urine sample with 400 µL of deionized water (a 1:5 dilution).
-
Add the internal standard to the diluted sample at a known concentration.
-
Vortex the mixture thoroughly.
-
Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Conditions
-
LC System: Ultra-Performance Liquid Chromatography (UPLC) system
-
Column: C18 reversed-phase column (e.g., 1.7 µm particle size)
-
Mobile Phase A: Deionized water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A suitable gradient to ensure separation from matrix components. A typical run time is around 5 minutes.[1]
-
Flow Rate: As per column specifications
-
Injection Volume: 5-10 µL
-
MS System: Tandem Mass Spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions for Fencamine: [1]
-
Transition 1 (Quantifier): Precursor Ion > Product Ion 1
-
Transition 2 (Qualifier): Precursor Ion > Product Ion 2
-
Note: Specific precursor and product ions for Fencamine should be optimized by infusing a standard solution into the mass spectrometer. The referenced screening method identified two specific ion transitions for Fencamine.
Protocol 2: Detection of Fencamine in Blood/Urine by GC-MS
This protocol involves a liquid-liquid extraction and derivatization step, which is common for the analysis of phenethylamines by GC-MS.
1. Materials and Reagents
-
Fencamine reference standard
-
Internal Standard (e.g., a suitable deuterated analog)
-
Sodium hydroxide (NaOH) solution (e.g., 1 M)
-
Extraction solvent (e.g., a mixture of hexane and ethyl acetate)
-
Derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA, or heptafluorobutyric anhydride - HFBA)
-
Ethyl acetate (GC grade)
2. Sample Preparation (Liquid-Liquid Extraction)
-
Pipette 1 mL of the biological sample (urine or plasma) into a glass tube.
-
Add the internal standard.
-
Add 1 mL of 1 M NaOH to basify the sample (to pH > 9).
-
Add 5 mL of the extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 3000 x g for 10 minutes to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40-50°C.
3. Derivatization
-
To the dried extract, add 50 µL of the derivatizing agent (e.g., MSTFA) and 50 µL of ethyl acetate.
-
Cap the tube tightly and heat at 60-70°C for 30 minutes.
-
Cool the sample to room temperature before GC-MS analysis.
4. GC-MS Conditions
-
GC System: Gas Chromatograph with a mass selective detector
-
Column: A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane)
-
Carrier Gas: Helium at a constant flow rate
-
Injector Temperature: 250-280°C
-
Oven Temperature Program: Start at a low temperature (e.g., 80°C), ramp up to a high temperature (e.g., 280°C) to ensure elution of the derivatized analyte.
-
MS Ionization: Electron Ionization (EI) at 70 eV
-
MS Mode: Selected Ion Monitoring (SIM) or full scan. For SIM mode, select characteristic ions of the derivatized Fencamine.
Visualizations
Caption: Workflow for Fencamine detection in urine by LC-MS/MS.
References
Application Notes and Protocols for the Analysis of Fencamine-d3 in Sports Doping
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a psychostimulant drug belonging to the amphetamine class, and its use is prohibited in sports by the World Anti-Doping Agency (WADA). The detection of fencamine in athletes' samples is a critical aspect of anti-doping programs. To ensure the accuracy and reliability of these analyses, a stable isotope-labeled internal standard, such as Fencamine-d3, is employed. This document provides detailed application notes and protocols for the analysis of fencamine in urine, utilizing this compound as an internal standard, by Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Fencamine is metabolized in the body, but a significant portion is excreted unchanged in the urine. Therefore, the analytical methods detailed below focus on the detection of the parent compound.
Quantitative Data Summary
The following tables summarize the expected performance characteristics of the analytical methods. These values are based on typical validation results for amphetamine-type stimulants and should be verified by the end-user.
Table 1: GC-MS Method Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 1 - 10 ng/mL |
| Limit of Quantification (LOQ) | 5 - 25 ng/mL |
| Linearity (r²) | > 0.99 |
| Recovery | 85 - 110% |
| Precision (RSD%) | < 15% |
Table 2: LC-MS/MS Method Performance Characteristics
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 0.5 - 5 ng/mL |
| Linearity (r²) | > 0.995 |
| Recovery | 90 - 115% |
| Precision (RSD%) | < 10% |
Experimental Protocols
Protocol 1: Analysis of Fencamine in Urine by GC-MS
This protocol describes a method for the quantitative analysis of fencamine in urine using Gas Chromatography-Mass Spectrometry with this compound as an internal standard. The method involves enzymatic hydrolysis, liquid-liquid extraction, and derivatization.
1. Materials and Reagents
-
Fencamine reference standard
-
This compound internal standard
-
β-glucuronidase from E. coli
-
Phosphate buffer (pH 7.0)
-
Sodium hydroxide (10 M)
-
Diethyl ether (HPLC grade)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Ammonium iodide
-
Dithioerythritol
-
Methanol (HPLC grade)
-
Certified drug-free urine
2. Sample Preparation
-
To 2 mL of urine in a glass tube, add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 1 mL of phosphate buffer (pH 7.0) and 50 µL of β-glucuronidase.
-
Vortex and incubate at 55°C for 1 hour.
-
Allow the sample to cool to room temperature.
-
Adjust the pH of the sample to >12 with 10 M sodium hydroxide.
-
Add 5 mL of diethyl ether, cap, and vortex for 10 minutes.
-
Centrifuge at 3000 rpm for 5 minutes.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dry residue in 100 µL of the derivatizing agent (MSTFA/NH₄I/dithioerythritol 1000:2:2 v/w/w).
-
Vortex and heat at 60°C for 20 minutes.
-
Transfer the derivatized sample to an autosampler vial for GC-MS analysis.
3. GC-MS Instrumental Parameters
-
Gas Chromatograph: Agilent 7890B GC System (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Injection Volume: 1 µL (splitless)
-
Injector Temperature: 280°C
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 1 minute
-
Ramp: 15°C/min to 280°C
-
Hold at 280°C for 5 minutes
-
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Fencamine-TMS derivative: m/z 154, 115, 91
-
This compound-TMS derivative: m/z 157, 118, 91
-
Protocol 2: Analysis of Fencamine in Urine by LC-MS/MS
This protocol provides a highly sensitive and specific method for the quantification of fencamine in urine using Liquid Chromatography-Tandem Mass Spectrometry with this compound as the internal standard. This method utilizes a "dilute-and-shoot" approach for minimal sample preparation.
1. Materials and Reagents
-
Fencamine reference standard
-
This compound internal standard
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Ultrapure water
-
Certified drug-free urine
2. Sample Preparation
-
To 100 µL of urine in a microcentrifuge tube, add 50 µL of this compound internal standard solution (100 ng/mL in methanol).
-
Add 850 µL of 0.1% formic acid in water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
3. LC-MS/MS Instrumental Parameters
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent)
-
Column: ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS (or equivalent)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Gas Temperature: 300°C
-
Gas Flow: 8 L/min
-
Nebulizer: 45 psi
-
Sheath Gas Temperature: 350°C
-
Sheath Gas Flow: 11 L/min
-
Capillary Voltage: 3500 V
-
Acquisition Mode: Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions for Fencamine and this compound
| Compound | Precursor Ion (m/z) | Product Ion 1 (m/z) | Collision Energy 1 (eV) | Product Ion 2 (m/z) | Collision Energy 2 (eV) |
| Fencamine | 216.2 | 91.1 | 25 | 115.1 | 15 |
| This compound | 219.2 | 91.1 | 25 | 118.1 | 15 |
Visualizations
Caption: GC-MS analytical workflow for Fencamine.
Caption: LC-MS/MS analytical workflow for Fencamine.
Caption: Logical flow from ingestion to detection of Fencamine.
Application Notes and Protocols for the Preparation of Fencamine-d3 Standard Solutions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a stimulant of the central nervous system, and its deuterated analog, Fencamine-d3, serves as an invaluable internal standard for quantitative bioanalytical studies. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for variability in sample preparation and instrument response in analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS). Accurate preparation of this compound standard solutions is the first and a critical step for achieving reliable and reproducible quantitative results.
These application notes provide a detailed protocol for the preparation of this compound primary stock solutions and subsequent working standard solutions.
Materials and Equipment
-
High-purity solvent (e.g., Methanol, HPLC grade or higher)
-
Calibrated analytical balance (readable to at least 0.01 mg)
-
Volumetric flasks (Class A, various sizes, e.g., 1 mL, 5 mL, 10 mL)
-
Calibrated micropipettes (various ranges, e.g., 10-100 µL, 100-1000 µL)
-
Pipette tips
-
Amber glass vials with screw caps for storage
-
Vortex mixer
-
Sonicator
Experimental Protocols
Preparation of this compound Primary Stock Solution (1 mg/mL)
Objective: To prepare a high-concentration primary stock solution of this compound that will be used to generate more dilute working standards.
Methodology:
-
Weighing this compound: Accurately weigh approximately 1.0 mg of this compound powder using a calibrated analytical balance. Record the exact weight.
-
Dissolution: Quantitatively transfer the weighed this compound powder into a 1 mL Class A volumetric flask.
-
Solvent Addition: Add a small amount of methanol (approximately 0.5 mL) to the volumetric flask to dissolve the powder.
-
Mixing: Gently swirl the flask to ensure the powder is fully wetted. For complete dissolution, vortex the solution for 30 seconds and sonicate for 5 minutes.
-
Bringing to Volume: Once the this compound is completely dissolved, add methanol to the volumetric flask until the meniscus reaches the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure the solution is homogeneous.
-
Transfer and Labeling: Transfer the prepared stock solution to a clearly labeled amber glass vial. The label should include the compound name ("this compound"), concentration (e.g., 1.0 mg/mL, adjusted for the exact weight), solvent (Methanol), preparation date, and initials of the preparer.
Preparation of this compound Working Standard Solutions
Objective: To prepare a series of more dilute working standard solutions from the primary stock solution for use in calibration curves or as an internal standard spiking solution.
Methodology:
This protocol describes the preparation of a 10 µg/mL working standard solution. This can be further diluted to meet specific analytical requirements.
-
Pipette Stock Solution: Using a calibrated micropipette, accurately transfer 100 µL of the 1 mg/mL this compound primary stock solution into a 10 mL Class A volumetric flask.
-
Dilution: Add methanol to the volumetric flask to the calibration mark.
-
Homogenization: Cap the flask and invert it several times (at least 10 times) to ensure thorough mixing.
-
Transfer and Labeling: Transfer the prepared working solution to a new, clearly labeled amber glass vial. The label should include all relevant information as described for the primary stock solution.
Data Presentation
The following table summarizes the preparation of the this compound primary stock and a subsequent working standard solution.
| Solution Name | Stock Concentration (mg/mL) | Volume of Stock (µL) | Final Volume (mL) | Final Concentration (µg/mL) | Solvent |
| This compound Primary Stock | N/A | N/A | 1 | 1000 | Methanol |
| This compound Working Standard 1 | 1 | 100 | 10 | 10 | Methanol |
Storage and Handling
Proper storage is essential to maintain the integrity and stability of the this compound standard solutions.
-
Storage Temperature: Store the primary stock and working standard solutions at -20°C or lower for long-term stability. For short-term use, refrigeration at 2-8°C is acceptable.
-
Light Protection: this compound solutions should be stored in amber glass vials to protect them from light, which can cause degradation.
-
Evaporation Prevention: Ensure vials are tightly capped to prevent solvent evaporation, which would alter the concentration of the standard.
-
Equilibration: Before use, allow the solutions to equilibrate to room temperature to ensure accurate pipetting.
Visualization
The following diagram illustrates the workflow for the preparation of this compound standard solutions.
Caption: Workflow for the preparation of this compound standard solutions.
References
Application Notes and Protocols for the Chromatographic Separation of Fencamine and Fencamine-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chromatographic separation of Fencamine and its deuterated internal standard, Fencamine-d3. The methodologies described are based on established techniques for the analysis of structurally similar compounds, such as amphetamines and phentermine, and are intended to serve as a robust starting point for method development and validation. Two primary analytical techniques are detailed: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Fencamine is a central nervous system stimulant belonging to the amphetamine family. Accurate and reliable quantification of Fencamine in various matrices, particularly biological samples, is crucial for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry.[1][2][3] It effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.[1][2][3]
These application notes provide protocols for the separation and quantification of Fencamine and this compound in biological matrices like plasma and urine.
High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method
HPLC-MS/MS offers high sensitivity and selectivity for the analysis of Fencamine.[4][5] This method is suitable for the direct analysis of Fencamine in biological samples with minimal sample preparation.
Experimental Protocol
2.1.1. Sample Preparation: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a common and effective method for extracting drugs from biological matrices.[6][7][8]
-
To 500 µL of plasma or urine in a polypropylene tube, add 50 µL of the working internal standard solution (this compound, 1 µg/mL in methanol).
-
Add 100 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 30 seconds.
-
Add 2 mL of a mixture of n-butyl chloride and ethyl acetate (9:1, v/v) as the extraction solvent.
-
Vortex for 5 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the mobile phase and inject 10 µL into the HPLC-MS/MS system.
2.1.2. Chromatographic Conditions
The following conditions are a starting point and may require optimization for specific instruments and applications.
| Parameter | Value |
| Column | C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
2.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Gas | Nitrogen |
| Desolvation Temp | 400°C |
| Collision Gas | Argon |
Quantitative Data
The following table summarizes the expected retention times and MRM transitions for Fencamine and this compound. These values are illustrative and should be confirmed experimentally.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) | Expected Retention Time (min) |
| Fencamine | 224.2 | 91.1 | 150 | 25 | 3.8 |
| This compound | 227.2 | 91.1 | 150 | 25 | 3.8 |
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds like Fencamine. Derivatization is often employed to improve chromatographic properties and sensitivity.[1][2]
Experimental Protocol
3.1.1. Sample Preparation: Solid-Phase Extraction (SPE) and Derivatization
Solid-phase extraction provides a cleaner extract compared to LLE for GC-MS analysis.
-
Condition a mixed-mode cation exchange SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water and 2 mL of 100 mM phosphate buffer (pH 6.0).
-
To 1 mL of plasma or urine, add 50 µL of the working internal standard solution (this compound, 1 µg/mL in methanol).
-
Add 1 mL of 100 mM phosphate buffer (pH 6.0) and vortex.
-
Load the sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 2 mL of deionized water, followed by 2 mL of 1 M acetic acid, and then 2 mL of methanol.
-
Dry the cartridge under vacuum for 10 minutes.
-
Elute the analytes with 2 mL of 5% ammonium hydroxide in ethyl acetate.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
For derivatization, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature and inject 1 µL into the GC-MS system.
3.1.2. Chromatographic Conditions
| Parameter | Value |
| Column | DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film thickness) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Inlet Temperature | 250°C |
| Injection Mode | Splitless |
| Oven Program | Initial temperature 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min |
3.1.3. Mass Spectrometry Conditions
| Parameter | Value |
| Ionization Mode | Electron Ionization (EI) |
| Ion Source Temp | 230°C |
| Quadrupole Temp | 150°C |
| Scan Mode | Selected Ion Monitoring (SIM) |
Quantitative Data
The following table summarizes the expected retention times and the ions to be monitored for the TMS-derivatized Fencamine and this compound.
| Compound (TMS derivative) | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Expected Retention Time (min) |
| Fencamine-TMS | 220 | 118 | 91 | 8.2 |
| This compound-TMS | 223 | 118 | 91 | 8.2 |
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the analysis of Fencamine and this compound from biological samples.
Caption: General workflow for the chromatographic analysis of Fencamine.
Signaling Pathway (Logical Relationship)
The following diagram illustrates the logical relationship of the components in the analytical method.
Caption: Logical relationship of components in the quantitative analysis.
Disclaimer
The application notes and protocols provided herein are intended as a guide and a starting point for method development. These methods have been adapted from established procedures for structurally related compounds and have not been formally validated for Fencamine and this compound. It is essential for researchers to perform their own method validation to ensure the accuracy, precision, selectivity, and robustness of the assay for their specific application and instrumentation. Validation should be conducted in accordance with relevant regulatory guidelines.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DSpace [repositori.upf.edu]
- 5. A high performance liquid chromatography-tandem mass spectrometric method for the determination of mefenamic acid in human plasma: application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Advancements in Sample Preparation Techniques for Quantitative Pharmaceutical Detection in Biological Samples : Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
Application of Fencamine-d3 in Clinical Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fencamine is a psychostimulant of the amphetamine class, primarily known for its action as a dopamine reuptake inhibitor. In clinical chemistry, the deuterated analog, Fencamine-d3, serves as an ideal internal standard for the accurate and precise quantification of Fencamine in biological matrices. The use of a stable isotope-labeled internal standard is the gold standard in quantitative mass spectrometry-based assays, as it effectively compensates for variations in sample preparation, chromatographic separation, and ionization efficiency, thereby ensuring the reliability of the analytical results.
This document provides detailed application notes and protocols for the use of this compound in the clinical chemistry setting, focusing on bioanalytical method development and validation for therapeutic drug monitoring, pharmacokinetic studies, and forensic toxicology.
Mechanism of Action: Dopamine Reuptake Inhibition
Fencamine exerts its stimulant effects by blocking the dopamine transporter (DAT), a protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[1] This inhibition leads to an increased concentration and prolonged presence of dopamine in the synapse, thereby enhancing dopaminergic neurotransmission. The downstream signaling cascade involves the activation of dopamine receptors, primarily the D1-like (D1 and D5) and D2-like (D2, D3, and D4) receptor families.
Activation of D1-like receptors, which are coupled to Gαs/olf G-proteins, stimulates adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[2][3][4] This, in turn, activates Protein Kinase A (PKA), which phosphorylates various downstream targets, including the protein phosphatase-1 inhibitor DARPP-32.[3][5] Phosphorylated DARPP-32 inhibits protein phosphatase-1, leading to an amplified phosphorylation state of numerous neuronal proteins and modulation of neuronal excitability and gene expression.[3][5]
Conversely, D2-like receptors are coupled to Gαi/o G-proteins, and their activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels and a subsequent reduction in PKA activity.[2][3][4]
The following diagram illustrates the signaling pathway affected by Fencamine.
Experimental Protocols
The following protocols are representative methods for the quantitative analysis of Fencamine in human plasma and urine using this compound as an internal standard. These methods can be adapted and validated for specific laboratory requirements.
Quantitative Analysis of Fencamine in Human Plasma by LC-MS/MS
This protocol describes a method for the determination of Fencamine in human plasma using protein precipitation for sample cleanup followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Materials and Reagents
-
Fencamine analytical standard
-
This compound internal standard
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human plasma (drug-free)
b. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system
-
Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
-
Analytical column: C18, 2.1 x 50 mm, 1.8 µm particle size
c. Sample Preparation Workflow
d. LC-MS/MS Conditions
| Parameter | Condition |
| LC Conditions | |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 1 minute |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| MS/MS Conditions | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Fencamine: m/z 216.2 → 105.1; this compound: m/z 219.2 → 105.1 |
| Collision Energy | Optimized for specific instrument |
| Dwell Time | 100 ms |
e. Representative Quantitative Data
The following tables present representative data for a validation of this method.
Table 1: Calibration Curve for Fencamine in Human Plasma
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 1 | 0.025 ± 0.002 | 102.5 |
| 5 | 0.128 ± 0.009 | 101.2 |
| 10 | 0.255 ± 0.015 | 99.8 |
| 50 | 1.270 ± 0.061 | 100.5 |
| 100 | 2.535 ± 0.122 | 99.1 |
| 500 | 12.65 ± 0.589 | 101.8 |
| 1000 | 25.41 ± 1.150 | 98.6 |
-
Linearity: R² > 0.995
-
Lower Limit of Quantification (LLOQ): 1 ng/mL
Table 2: Quality Control (QC) Sample Analysis for Fencamine in Human Plasma
| QC Level | Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | % Accuracy | % RSD |
| LLOQ QC | 1 | 0.98 ± 0.09 | 98.0 | 9.2 |
| Low QC | 3 | 2.91 ± 0.21 | 97.0 | 7.2 |
| Medium QC | 75 | 76.8 ± 4.5 | 102.4 | 5.9 |
| High QC | 750 | 735.0 ± 31.2 | 98.0 | 4.2 |
Quantitative Analysis of Fencamine in Human Urine by LC-MS/MS
This protocol outlines a "dilute-and-shoot" method for the rapid quantification of Fencamine in human urine.
a. Materials and Reagents
-
Fencamine analytical standard
-
This compound internal standard
-
Methanol (LC-MS grade)
-
Deionized water (18.2 MΩ·cm)
-
Human urine (drug-free)
b. Sample Preparation
-
To 50 µL of urine sample, add 50 µL of this compound internal standard solution (100 ng/mL in 50:50 methanol:water).
-
Add 900 µL of 50:50 methanol:water.
-
Vortex for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
c. LC-MS/MS Conditions The LC-MS/MS conditions are the same as described for the plasma analysis.
d. Representative Quantitative Data
Table 3: Calibration Curve for Fencamine in Human Urine
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio (Mean ± SD, n=3) | % Accuracy |
| 5 | 0.062 ± 0.005 | 103.1 |
| 20 | 0.245 ± 0.018 | 98.9 |
| 100 | 1.230 ± 0.071 | 101.5 |
| 500 | 6.180 ± 0.350 | 100.2 |
| 1000 | 12.45 ± 0.611 | 99.6 |
| 2000 | 24.89 ± 1.201 | 99.1 |
-
Linearity: R² > 0.998
-
Lower Limit of Quantification (LLOQ): 5 ng/mL
Table 4: Quality Control (QC) Sample Analysis for Fencamine in Human Urine
| QC Level | Concentration (ng/mL) | Measured Concentration (Mean ± SD, n=5) | % Accuracy | % RSD |
| Low QC | 15 | 14.5 ± 1.1 | 96.7 | 7.6 |
| Medium QC | 400 | 412.0 ± 25.8 | 103.0 | 6.3 |
| High QC | 1600 | 1552.0 ± 75.1 | 97.0 | 4.8 |
Synthesis of this compound
A stable isotope-labeled internal standard such as this compound can be synthesized through various methods. A common approach involves the use of deuterated reagents in the final steps of the synthesis of the parent molecule. The following is a plausible synthetic route for this compound, starting from the intermediate amine.
In this proposed synthesis, the primary amine precursor of Fencamine undergoes reductive amination with deuterated acetaldehyde (acetaldehyde-d4) in the presence of a mild reducing agent like sodium triacetoxyborohydride. This reaction introduces a deuterated ethyl group onto the nitrogen atom, resulting in this compound.
Conclusion
This compound is an indispensable tool for the accurate and reliable quantification of Fencamine in clinical and forensic laboratories. The provided application notes and protocols offer a robust starting point for the development and validation of analytical methods for Fencamine in various biological matrices. The use of a stable isotope-labeled internal standard like this compound, coupled with the sensitivity and selectivity of LC-MS/MS, ensures high-quality data for a range of applications, from therapeutic drug monitoring to pharmacokinetic and toxicological studies.
References
Troubleshooting & Optimization
Optimizing Fencamine-d3 Concentration for Internal Standard Applications
Welcome to the Technical Support Center for optimizing the use of Fencamine-d3 as an internal standard in analytical methodologies. This guide is designed for researchers, scientists, and drug development professionals to provide clear and actionable advice for the precise and accurate quantification of fencamine.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of using this compound as an internal standard?
A1: this compound is a stable isotope-labeled (SIL) version of fencamine. It is an ideal internal standard (IS) for quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS/MS). The primary purpose of using a SIL-IS is to correct for variability during sample preparation and analysis. Since this compound is chemically almost identical to fencamine, it behaves similarly during extraction, derivatization, and ionization, thus improving the accuracy and precision of the measurement.
Q2: What are the potential issues with using a deuterated internal standard like this compound?
A2: While highly effective, deuterated standards can present some challenges. A primary concern is the potential for deuterium-proton exchange, where deuterium atoms on the IS molecule are replaced by protons from the surrounding solvent or matrix. This can lead to a decrease in the IS signal and an overestimation of the analyte concentration. Another consideration is the possibility of a slight chromatographic shift, where the deuterated standard elutes slightly earlier than the non-labeled analyte. This is a known phenomenon with deuterated compounds and should be monitored during method development.
Q3: How do I choose the initial concentration for this compound?
A3: A good starting point for the concentration of your this compound internal standard is to aim for a response that is in the mid-range of your calibration curve for the analyte (fencamine). For instance, if your fencamine calibration curve ranges from 10 to 1000 ng/mL, a suitable initial concentration for this compound would be around 100-200 ng/mL. In published methods for similar phenethylamine compounds in urine, final internal standard concentrations have been reported in the range of 20 ng/mL.[1] It is crucial to empirically determine the optimal concentration for your specific assay and matrix.
Q4: How can I assess the stability of this compound in my samples and solutions?
A4: To assess stability, you can perform freeze-thaw and long-term stability experiments. For freeze-thaw stability, analyze replicate quality control (QC) samples containing this compound after subjecting them to multiple freeze-thaw cycles. For long-term stability, analyze QC samples after storing them at the intended storage temperature for a defined period. The response of this compound should remain consistent across these conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High variability in Internal Standard (IS) peak area | Inconsistent sample preparation; Instability of IS in the sample matrix or storage conditions. | Ensure consistent and precise addition of the IS to all samples at the earliest stage of sample preparation. Evaluate the stability of this compound under your specific sample storage and processing conditions (e.g., pH, temperature, light exposure). |
| Poor linearity of the calibration curve | Inappropriate IS concentration; Saturation of the detector by a high IS concentration. | Optimize the IS concentration. A general guideline is to use a concentration that provides a signal intensity similar to the analyte at the midpoint of the calibration curve. If detector saturation is suspected, reduce the IS concentration. |
| Analyte/IS peak area ratio is not consistent | Matrix effects (ion suppression or enhancement) affecting the analyte and IS differently; Co-eluting interferences. | Ensure that the chromatography provides sufficient separation of the analyte and IS from interfering matrix components. While SIL-IS are designed to compensate for matrix effects, extreme suppression or enhancement may still impact results. Evaluate different extraction techniques to minimize matrix effects. |
| Internal Standard peak is not detected or has a very low signal | Degradation of the IS; Incorrect preparation of the IS working solution; Instrument sensitivity issues. | Verify the preparation and concentration of the IS working solution. Check for potential degradation by preparing a fresh solution. Confirm instrument parameters are optimized for the detection of this compound. |
| Chromatographic peak for this compound appears significantly earlier than for Fencamine | Isotopic effect leading to a chromatographic shift. | This is a known phenomenon for some deuterated compounds. Ensure that the peak integration is accurate for both the analyte and the IS. The retention time difference should be consistent across all samples. If the shift is too large and affects integration, consider optimizing the chromatographic conditions (e.g., gradient, temperature). |
Experimental Protocols
Protocol for Determining the Optimal this compound Concentration
This protocol outlines a systematic approach to determine the ideal working concentration of this compound for your analytical method.
1. Preparation of Stock and Working Solutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
From the stock solution, prepare a series of working solutions with concentrations ranging from 10 ng/mL to 1000 ng/mL.
2. Preparation of Calibration Standards and Quality Control Samples:
-
Prepare calibration standards of fencamine in the desired biological matrix (e.g., urine, plasma) over your target concentration range (e.g., 10 - 2000 ng/mL).
-
Prepare low, medium, and high concentration quality control (QC) samples.
3. Experiment Design:
-
For each calibration standard and QC sample, spike a fixed volume of one of the this compound working solutions. It is recommended to test at least three different this compound concentrations (e.g., 25 ng/mL, 100 ng/mL, and 500 ng/mL final concentration in the sample).
-
Ensure the volume of the added internal standard is small relative to the sample volume to avoid significant dilution.
4. Sample Preparation and Analysis:
-
Process the samples using your established extraction procedure.
-
Analyze the samples using your LC-MS/MS method.
5. Data Analysis:
-
For each this compound concentration tested, generate a calibration curve by plotting the peak area ratio (Fencamine/Fencamine-d3) against the fencamine concentration.
-
Evaluate the linearity (coefficient of determination, r²) of each calibration curve.
-
Calculate the accuracy and precision for the QC samples at each IS concentration.
-
Assess the peak shape and signal-to-noise ratio for both the analyte and the internal standard.
6. Selection of Optimal Concentration:
-
The optimal this compound concentration is the one that provides:
-
The best linearity of the calibration curve over the desired range.
-
Acceptable accuracy and precision for the QC samples.
-
A consistent and reproducible peak area for the internal standard across all samples.
-
A signal intensity that is sufficient for robust detection but does not cause detector saturation.
-
Visualizations
Caption: Troubleshooting workflow for common issues encountered when using this compound as an internal standard.
References
Troubleshooting isotopic interference with Fencamine-d3
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Fencamine-d3 as an internal standard in mass spectrometry-based assays.
Troubleshooting Guide: Isotopic Interference
Isotopic interference from the unlabeled analyte (Fencamine) can contribute to the signal of the deuterated internal standard (this compound), leading to inaccuracies in quantification. This guide provides a structured approach to identifying and mitigating such interference.
Problem: Inaccurate quantification, non-linear calibration curves, or high bias at low concentrations.
This is often indicative of isotopic contribution from Fencamine to the this compound signal.
Troubleshooting Workflow
Caption: A flowchart for troubleshooting isotopic interference.
Detailed Steps:
Step 1: Verify Mass Transitions Ensure that the selected precursor and product ions for Fencamine and this compound are appropriate and provide sufficient specificity. The mass difference between the analyte and the internal standard should ideally be at least 3 Da to minimize potential overlap.[1]
Step 2: Analyze a High-Concentration Fencamine Standard Prepare and inject a high-concentration solution of unlabeled Fencamine (without any this compound). Monitor the mass transition for this compound.
Step 3: Observe for Signal at this compound m/z If a signal is detected at the mass-to-charge ratio (m/z) of this compound when only unlabeled Fencamine is present, this confirms isotopic interference. The naturally occurring heavier isotopes of Fencamine are contributing to the signal expected for this compound.
Step 4: Mitigation Strategies
-
Option A: Optimize Chromatography: While isotopic interference is a mass spectrometry issue, ensuring baseline chromatographic separation of Fencamine from any potential isobaric interferences is crucial.[2]
-
Option B: Select Alternative Transitions: Investigate if there are alternative, specific, and intense product ions for Fencamine and this compound that do not have isotopic overlap.
-
Option C: Apply a Correction Factor: This is a common and effective method. The contribution of unlabeled Fencamine to the this compound signal can be calculated and corrected for.
Experimental Protocol: Calculating the Isotopic Contribution Correction Factor
-
Prepare Standards: Prepare a series of calibration standards containing a fixed concentration of this compound and varying concentrations of unlabeled Fencamine.
-
Analyze a "Blank" Internal Standard: Prepare and analyze a sample containing only the this compound internal standard at the working concentration.
-
Analyze a High-Concentration Fencamine Standard: Prepare and analyze a sample containing a high concentration of unlabeled Fencamine and no internal standard.
-
Determine the Contribution Ratio:
-
Measure the peak area of the this compound transition in the high-concentration Fencamine standard (this is the interference signal).
-
Measure the peak area of the Fencamine transition in the same standard.
-
Calculate the ratio of the interference signal to the Fencamine signal. This ratio represents the percentage of the Fencamine signal that "leaks" into the this compound channel.
-
-
Apply Correction: For all subsequent samples, the measured this compound peak area can be corrected using the following formula: Corrected IS Area = Measured IS Area - (Fencamine Area * Contribution Ratio)
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of this compound analysis?
A: Isotopic interference occurs when the mass spectrometer detects the naturally occurring heavy isotopes of Fencamine at the same mass-to-charge ratio as the deuterated internal standard, this compound. This leads to an artificially inflated signal for the internal standard, which can compromise the accuracy of quantification. This phenomenon is more pronounced at high concentrations of the analyte relative to the internal standard.[3]
Q2: Why is a deuterated internal standard like this compound used?
A: Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry.[2] Because they are chemically almost identical to the analyte, they co-elute chromatographically and experience similar ionization effects and sample preparation losses. This allows for accurate correction of variations throughout the analytical process.[4]
Q3: What are the primary metabolites of Fencamine that I should be aware of?
A: Fencamine is known to be metabolized, with amphetamine being a significant metabolite.[5] Other potential metabolic pathways include hydroxylation and N-dealkylation.[5][6] When developing an analytical method, it is important to ensure that the metabolites do not interfere with the detection of Fencamine or this compound.
Q4: Can the purity of my this compound internal standard affect my results?
A: Absolutely. The isotopic purity of the deuterated internal standard is critical. If the this compound standard contains a significant amount of unlabeled Fencamine, it will introduce a bias in the results. Always source high-purity internal standards and verify their isotopic distribution if possible.
Q5: What are the key instrument parameters to optimize to minimize interference?
A: In addition to chromatographic separation, optimizing mass spectrometer parameters is crucial. This includes:
-
Collision Energy: Optimize to ensure efficient fragmentation and generation of specific product ions.
-
Resolution: Higher resolution mass analyzers can help to distinguish between the analyte and some types of interferences, although they may not resolve isotopic overlap.
-
Dwell Time: Ensure sufficient data points are collected across each chromatographic peak for accurate integration.
Data Summary Table
The following table provides hypothetical, yet representative, mass transition data for Fencamine and this compound for illustrative purposes. Actual values should be empirically determined on the specific instrument used.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Potential for Isotopic Overlap |
| Fencamine | 385.2 | 119.1 | M+3 peak of Fencamine could contribute to this compound signal |
| This compound | 388.2 | 122.1 | Minimal, assuming high isotopic purity of the standard |
Signaling Pathway and Logical Relationships
Caption: The analytical workflow from sample to quantification.
References
Technical Support Center: Fencamine-d3 and Ion Suppression
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address ion suppression when using Fencamine-d3 in liquid chromatography-mass spectrometry (LC-MS) experiments.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when analyzing this compound?
A1: Ion suppression is a phenomenon in LC-MS where the signal intensity of the analyte of interest, in this case, this compound and the corresponding non-labeled Fencamine, is reduced due to the presence of co-eluting matrix components.[1][2][3][4][5] This can lead to inaccurate and unreliable quantitative results, decreased sensitivity, and poor reproducibility.[6] When analyzing biological samples, endogenous components like salts, proteins, and phospholipids are common causes of ion suppression.[4][7]
Q2: I am using this compound as an internal standard. Shouldn't that correct for ion suppression?
A2: While stable isotope-labeled internal standards (SIL-IS) like this compound are the best tools to compensate for matrix effects, they are not a guaranteed solution.[8] For effective compensation, the SIL-IS must have identical chemical and structural properties and, most importantly, co-elute perfectly with the analyte.[6] If there is even a slight chromatographic separation between Fencamine and this compound, they may experience different degrees of ion suppression, leading to inaccurate quantification.[9] Furthermore, an inappropriately high concentration of the internal standard can itself cause ion suppression of the analyte.[8]
Q3: My signal for Fencamine and this compound is low and inconsistent. How can I determine if ion suppression is the cause?
A3: A common method to assess ion suppression is the post-column infusion experiment.[6][7] This involves infusing a constant flow of Fencamine solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal at the retention time of Fencamine indicates the presence of co-eluting, suppressing agents. Another approach is to compare the signal of an analyte in a post-extraction spiked blank matrix sample to the signal of the analyte in a neat solution.[4][6] A lower signal in the matrix sample confirms ion suppression.
Q4: What are the most effective ways to reduce or eliminate ion suppression for Fencamine analysis?
A4: A multi-pronged approach is often the most effective:
-
Sample Preparation: Rigorous sample cleanup is crucial. Techniques like liquid-liquid extraction (LLE), solid-phase extraction (SPE), or protein precipitation can effectively remove interfering matrix components.[1][6] For plasma samples, specific phospholipid removal strategies can be beneficial.
-
Chromatography: Optimizing the chromatographic separation to resolve Fencamine from matrix interferences is a key strategy.[6] This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different stationary phase.
-
Ionization Source: If using electrospray ionization (ESI), which is more susceptible to ion suppression, consider switching to atmospheric pressure chemical ionization (APCI), as it is generally less affected by matrix effects.[2]
-
Dilution: Diluting the sample can reduce the concentration of interfering components, although this may also decrease the analyte signal.[8]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low signal intensity for both Fencamine and this compound | Ion Suppression: Co-eluting matrix components are interfering with the ionization of both the analyte and the internal standard. | 1. Improve Sample Preparation: Implement a more rigorous sample cleanup method such as SPE or LLE to remove matrix interferences.[6]2. Optimize Chromatography: Modify the LC gradient to better separate the analytes from the suppression zone.[6]3. Change Ionization Mode: If using ESI, evaluate APCI as it is less prone to ion suppression.[2] |
| Inconsistent analyte/internal standard peak area ratio | Differential Ion Suppression: Fencamine and this compound are not perfectly co-eluting and are therefore being affected differently by the matrix. | 1. Adjust Chromatographic Conditions: Modify the mobile phase or gradient to ensure perfect co-elution of the analyte and internal standard.2. Check Internal Standard Purity: Ensure the this compound standard is of high purity and the correct concentration is being used. |
| Poor peak shape (tailing or fronting) | Matrix Overload or Secondary Interactions: High concentrations of matrix components can affect the column performance. Interactions with metal surfaces in the HPLC system can also cause peak tailing. | 1. Dilute the Sample: This can reduce the load of interfering substances on the column.[8]2. Use a Guard Column: This can help protect the analytical column from strongly retained matrix components.3. Consider Metal-Free Systems: For chelating compounds, metal-free columns and tubing can improve peak shape.[10] |
| Gradual decrease in signal over a sequence of injections | Contamination Buildup: Accumulation of non-volatile matrix components in the ion source or on the column. | 1. Implement a Column Wash Step: Include a high-organic wash at the end of each run to elute strongly retained compounds.2. Clean the Ion Source: Regularly clean the ion source components according to the manufacturer's recommendations.[3] |
Experimental Protocols
Protocol 1: Evaluation of Ion Suppression using Post-Column Infusion
This protocol helps to identify regions of ion suppression in your chromatogram.
-
Prepare a standard solution of Fencamine at a concentration that gives a stable and mid-range signal on the mass spectrometer.
-
Set up the infusion: Use a syringe pump to deliver the Fencamine solution at a constant flow rate (e.g., 10 µL/min) to a T-junction placed between the LC column outlet and the mass spectrometer inlet.
-
Equilibrate the system: Start the infusion and allow the mass spectrometer signal to stabilize, establishing a steady baseline.
-
Inject a blank matrix sample: Prepare a blank matrix sample (e.g., plasma from an untreated subject) using your current extraction procedure. Inject this extract onto the LC system.
-
Monitor the signal: Record the signal for the Fencamine transition throughout the chromatographic run. Any significant drop in the baseline indicates a region of ion suppression.
Protocol 2: Generalized Sample Preparation for Fencamine Analysis in Plasma
This is a general liquid-liquid extraction (LLE) protocol for amphetamine-type stimulants that should be optimized and validated for Fencamine.
-
Sample Aliquoting: To 200 µL of plasma sample in a polypropylene tube, add 25 µL of this compound internal standard solution (concentration to be optimized).
-
Alkalinization: Add 100 µL of 1 M sodium carbonate buffer (pH 9.5) and vortex for 30 seconds.
-
Extraction: Add 1 mL of an organic solvent mixture (e.g., ethyl acetate/hexane, 9:1 v/v). Vortex vigorously for 5 minutes.
-
Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.
-
Solvent Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase. Vortex for 30 seconds.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Quantitative Data Example
The following table provides representative data on the impact of different sample preparation techniques on the signal intensity of amphetamine-type stimulants in plasma, illustrating the potential extent of ion suppression. Note: This data is for illustrative purposes and the actual degree of ion suppression for Fencamine may vary.
| Sample Preparation Method | Analyte Signal Recovery (%) | Ion Suppression (%) |
| Protein Precipitation | 45% | 55% |
| Liquid-Liquid Extraction (LLE) | 85% | 15% |
| Solid-Phase Extraction (SPE) | 95% | 5% |
Visualizations
Caption: Mechanism of Ion Suppression in the Electrospray Source.
Caption: Troubleshooting Workflow for Ion Suppression Issues.
References
- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. providiongroup.com [providiongroup.com]
- 3. zefsci.com [zefsci.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. Drug-mediated ion suppression and mitigation of interferences using liquid chromatography-quadrupole/time of flight mass spectrometry (LC-Q/TOF-MS) and liquid chromatography tandem mass spectrometry (LC-MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. chromatographyonline.com [chromatographyonline.com]
Navigating Fencamine-d3 Analysis: A Technical Support Guide for Optimal Peak Shape and Resolution
Disclaimer: Publicly available, validated analytical methods and specific experimental data for Fencamine-d3 are limited. This guide provides troubleshooting strategies based on general chromatographic principles for basic compounds and data for structurally similar molecules. The experimental protocols and quantitative data presented are intended as a starting point for method development and not as a validated analytical method.
Getting Started: A Hypothetical LC-MS/MS Method for this compound Analysis
For researchers developing a new method for this compound, the following protocol, based on methods for similar amphetamine-like compounds, can serve as a starting point.
Experimental Protocol: Hypothetical Method
| Parameter | Condition | Rationale |
| LC System | UHPLC or HPLC system | Standard equipment for this type of analysis. |
| Column | C18 reverse-phase, 2.1 x 100 mm, 1.8 µm | A common choice for the separation of small molecules. |
| Mobile Phase A | 0.1% Formic acid in water | Provides protons for positive ion mode mass spectrometry and helps to control the ionization state of the analyte. |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | Acetonitrile is a common organic solvent for reverse-phase chromatography. |
| Gradient | 5% B to 95% B over 5 minutes | A typical gradient for eluting compounds of moderate polarity. |
| Flow Rate | 0.4 mL/min | A standard flow rate for a 2.1 mm ID column. |
| Column Temperature | 40 °C | Elevated temperature can improve peak shape and reduce viscosity. |
| Injection Volume | 2 µL | A small injection volume helps to prevent peak overload and distortion. |
| MS Detector | Triple Quadrupole Mass Spectrometer | Provides high sensitivity and selectivity for quantification. |
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Fencamine is a basic compound and will readily form positive ions. |
| MRM Transitions | To be determined by direct infusion of this compound standard | Specific to the molecule and instrument. |
Frequently Asked Questions (FAQs) and Troubleshooting
This section addresses common issues encountered during the analysis of this compound, focusing on improving peak shape and resolution.
Q1: Why is my this compound peak tailing?
Peak tailing, where the latter half of the peak is broader than the front half, is a common issue for basic compounds like Fencamine.
Potential Causes and Solutions:
-
Secondary Interactions with Silanol Groups: Residual silanol groups on the silica-based stationary phase can interact with the basic amine groups of Fencamine, leading to tailing.
-
Solution 1: Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., using 0.1% formic acid, pH ~2.7) will protonate the silanol groups, reducing their interaction with the protonated Fencamine.
-
Solution 2: Use of an End-Capped Column: Employ a column with end-capping, where the residual silanol groups are chemically bonded with a small, inert compound.
-
Solution 3: Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can saturate the active silanol sites. However, TEA is not MS-friendly. A better alternative for LC-MS is to use a buffer like ammonium formate.
-
-
Column Overload: Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the injection volume or dilute the sample.
-
-
Contamination: A buildup of contaminants on the column can lead to poor peak shape.
-
Solution: Flush the column with a strong solvent or replace the guard column.
-
Expected Impact of Mobile Phase pH on Peak Tailing for this compound
| Mobile Phase pH | Predicted this compound Ionization State | Predicted Silanol Group State | Expected Peak Shape |
| < 3 | Fully Protonated (Positively Charged) | Neutral | Symmetrical |
| 3 - 7 | Fully Protonated (Positively Charged) | Partially to Fully Ionized (Negative) | Tailing |
| > 8 | Partially to Fully Neutral | Fully Ionized (Negative) | Severe Tailing |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing.
Q2: My this compound peak is broad. How can I make it sharper?
Broad peaks can result in decreased sensitivity and poor resolution.
Potential Causes and Solutions:
-
Extra-Column Volume: The volume of the tubing and connections between the injector, column, and detector can cause peak broadening.
-
Solution: Use tubing with a smaller internal diameter and ensure all connections are made with minimal dead volume.
-
-
Mismatch between Sample Solvent and Mobile Phase: Injecting a sample in a solvent that is much stronger (i.e., higher organic content) than the initial mobile phase can cause peak distortion.
-
Solution: Dissolve the sample in the initial mobile phase or a weaker solvent.
-
-
Low Column Temperature: Lower temperatures can lead to slower mass transfer and broader peaks.
-
Solution: Increase the column temperature (e.g., to 40-50 °C).
-
Expected Impact of Chromatographic Parameters on Peak Width
| Parameter Change | Expected Effect on Peak Width | Reason |
| Decrease tubing I.D. | Decrease | Reduces extra-column volume. |
| Match sample solvent to mobile phase | Decrease | Prevents band broadening at injection. |
| Increase column temperature | Decrease | Improves mass transfer kinetics. |
| Increase flow rate | May increase or decrease | Depends on the van Deemter curve; an optimal flow rate exists. |
Q3: How can I improve the resolution between this compound and other components in my sample?
Resolution is the degree of separation between two adjacent peaks.
Potential Causes and Solutions:
-
Insufficient Chromatographic Separation: The chosen column and mobile phase may not be optimal for separating this compound from interfering compounds.
-
Solution 1: Optimize the Gradient: A shallower gradient can increase the separation between closely eluting peaks.
-
Solution 2: Change the Organic Modifier: Switching from acetonitrile to methanol (or vice versa) can alter the selectivity of the separation.
-
Solution 3: Try a Different Stationary Phase: A column with a different chemistry (e.g., a phenyl-hexyl phase) may provide different selectivity.
-
-
Poor Peak Shape: As discussed above, broad or tailing peaks will have poorer resolution.
-
Solution: Address the root cause of the poor peak shape using the troubleshooting steps in Q1 and Q2.
-
Chiral Separation of Fencamine Enantiomers
Fencamine is a chiral molecule, meaning it exists as two enantiomers (mirror images). For stereospecific analysis, a chiral separation is necessary.
-
Recommended Approach: Use a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective for the separation of amphetamine-like compounds.
-
Mobile Phase: Typically, a non-polar mobile phase (normal-phase chromatography) or a polar organic mobile phase is used with chiral columns.
Illustrative Diagram: Effect of pH on a Basic Analyte
Caption: The effect of mobile phase pH on Fencamine-silanol interactions.
Fencamine-d3 Technical Support Center: Minimizing Deuterium Back Exchange
Welcome to the technical support center for Fencamine-d3. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the back exchange of deuterium during experimental procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to help ensure the isotopic integrity of your this compound samples.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back exchange and why is it a concern for this compound?
Deuterium back exchange is a chemical reaction where a deuterium atom on a molecule is replaced by a hydrogen atom from the surrounding environment, such as from solvents or reagents.[1] For this compound, which is labeled with deuterium for use as an internal standard in quantitative analysis by mass spectrometry or to study metabolic pathways, back exchange can compromise the accuracy and reliability of experimental results by altering the mass of the labeled compound.[2][3]
Q2: Which deuterium atoms on this compound are most susceptible to back exchange?
The susceptibility of deuterium atoms to back exchange depends on their chemical environment. Protons (and therefore deuterons) attached to heteroatoms (like oxygen or nitrogen) are generally more labile and prone to exchange than those attached to carbon atoms.[4] In this compound, any deuterons on the amine groups would be highly susceptible to exchange with protons from protic solvents. Deuterons on carbon atoms are generally more stable, but can still exchange under certain conditions, particularly if they are adjacent to a carbonyl group or on an aromatic ring, which is relevant to Fencamine's structure.[5]
Q3: What experimental conditions can promote the back exchange of deuterium in this compound?
Several factors can influence the rate of deuterium back exchange. These include:
-
pH: The rate of hydrogen-deuterium exchange is pH-dependent, with the minimum rate typically occurring around pH 2.5-3.0 for amide hydrogens in peptides.[1][6] While the optimal pH for this compound stability may differ, it is crucial to avoid strongly acidic or basic conditions.
-
Temperature: Higher temperatures increase the rate of chemical reactions, including back exchange.[6]
-
Solvent Composition: The presence of protic solvents (e.g., water, methanol) is necessary for back exchange to occur. The higher the concentration of protic solvent, the greater the potential for exchange.
-
Exposure Time: The longer the deuterated compound is exposed to conditions that promote exchange, the greater the extent of back exchange will be.[7]
Troubleshooting Guide
This section provides solutions to common problems encountered during the handling and analysis of this compound.
Problem 1: Loss of deuterium signal or a shift in the mass-to-charge ratio (m/z) of this compound during LC-MS analysis.
-
Possible Cause: Back exchange of deuterium with hydrogen from the mobile phase or other protic sources.
-
Solution:
-
Optimize Mobile Phase pH: Adjust the pH of your mobile phase to a range that minimizes exchange. For amine-containing compounds, a slightly acidic pH may be optimal, but this should be determined empirically. The minimum exchange rate for amide protons is at approximately pH 2.6.[1]
-
Use Aprotic Solvents: Where possible, use aprotic solvents in your sample preparation and chromatography. If aqueous mobile phases are necessary, minimize the water content.
-
Reduce Analysis Time: Shortening the chromatographic run time can reduce the opportunity for back exchange.[8][9] However, be mindful that this may also reduce chromatographic resolution.[8]
-
Lower the Temperature: Perform chromatographic separations at reduced temperatures (e.g., using a cooled autosampler and column compartment) to slow the rate of exchange.[6]
-
Problem 2: Inconsistent quantification results when using this compound as an internal standard.
-
Possible Cause: Variable back exchange between samples and standards, leading to inconsistent isotopic ratios.
-
Solution:
-
Standardize Sample Handling: Ensure that all samples, standards, and quality controls are prepared and analyzed under identical conditions (pH, temperature, time) to ensure any back exchange that occurs is consistent across all samples.
-
Matrix Matching: Prepare calibration standards in a matrix that closely mimics the study samples to account for matrix effects on back exchange.
-
Post-column Infusion: If feasible, consider a post-column infusion of the internal standard to minimize its exposure to the LC separation conditions that may cause back exchange.
-
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Storage: Store this compound in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), at the recommended temperature (typically -20°C or lower) to minimize exposure to atmospheric moisture.
-
Solvent Selection: For preparing stock solutions, use high-purity aprotic solvents such as acetonitrile or anhydrous methanol. If an aqueous solution is required for experimental procedures, use D₂O-based buffers to minimize back exchange.
-
Working Solutions: Prepare working solutions immediately before use. If they must be stored, even for a short period, keep them at low temperatures.
Protocol 2: Minimizing Back Exchange During LC-MS Analysis
-
Sample Preparation:
-
Keep samples cold (on an ice bath) throughout the preparation process.
-
Minimize the time between sample preparation and injection.
-
If a solvent evaporation and reconstitution step is necessary, use a stream of dry nitrogen and reconstitute in a mobile phase with a low protic solvent content.
-
-
Chromatography:
-
Use a column and autosampler maintained at a low temperature (e.g., 4°C).
-
Optimize the mobile phase pH to minimize exchange (empirically determine the optimal pH, starting in the range of pH 2.5-4.0).
-
Use a high flow rate and a short gradient to reduce the analysis time.
-
-
Mass Spectrometry:
-
Optimize the ion source parameters to ensure efficient ionization while minimizing in-source back exchange. The desolvation temperature is a critical parameter to evaluate.[8]
-
Data Presentation
Table 1: Factors Influencing Deuterium Back Exchange and Mitigation Strategies
| Factor | Effect on Back Exchange | Mitigation Strategy |
| pH | High and low pH values catalyze exchange. | Optimize to a pH with the lowest exchange rate (typically slightly acidic for amines).[1][6] |
| Temperature | Higher temperatures increase the exchange rate. | Maintain samples and columns at low temperatures.[6] |
| Protic Solvents | Provide a source of protons for exchange. | Use aprotic solvents when possible; minimize water content in mobile phases. |
| Exposure Time | Longer exposure increases the extent of exchange. | Minimize sample preparation and analysis times.[7] |
| Ionic Strength | Can influence the pH at which minimum exchange occurs.[8][10] | Optimize ionic strength of buffers and mobile phases.[8][10] |
Visualizations
Caption: Deuterium back exchange pathway for this compound.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Deuteration - ThalesNano [thalesnano.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. 2024.sci-hub.box [2024.sci-hub.box]
- 7. A millimeter water-in-oil droplet as an alternative back exchange prevention strategy for hydrogen/deuterium exchange mass spectrometry of peptides/proteins - Analyst (RSC Publishing) [pubs.rsc.org]
- 8. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Addressing matrix effects in Fencamine quantification
This guide provides troubleshooting and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantification of fencamine in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact fencamine quantification?
A1: A matrix effect is the alteration of an analyte's ionization, and therefore its signal in a mass spectrometer, due to the presence of co-eluting components from the sample matrix.[1][2] These components, which can include proteins, lipids, salts, and other endogenous compounds, can either suppress or enhance the fencamine signal.[3][4] This interference can lead to inaccurate and unreliable quantification, affecting the precision, sensitivity, and accuracy of the analytical method.[1][2]
Q2: How can I determine if my fencamine assay is experiencing matrix effects?
A2: There are several methods to assess the presence and extent of matrix effects:
-
Post-Extraction Spike Method: This is a quantitative method where you compare the signal response of fencamine spiked into a blank matrix extract (after the extraction process) with the response of fencamine in a neat solvent.[3][5][6] A significant difference between the two indicates the presence of matrix effects.[5] The matrix effect can be calculated as follows:
-
ME (%) = (Peak Area in Matrix / Peak Area in Solvent) * 100
-
A value < 100% indicates ion suppression, while a value > 100% suggests ion enhancement.[1]
-
-
Post-Column Infusion: This is a qualitative method used to identify at what points during the chromatographic run matrix effects occur.[5][6][7] A solution of fencamine is continuously infused into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix extract is then injected.[6] Any dips or rises in the constant fencamine signal indicate regions of ion suppression or enhancement, respectively.[3][6] This technique helps in adjusting the chromatography to separate the fencamine peak from these interfering regions.[5]
Q3: My fencamine signal is suppressed. What are the common causes and solutions?
A3: Ion suppression is the most common type of matrix effect. It often occurs when co-eluting matrix components compete with fencamine for ionization in the mass spectrometer's ion source.[1][4]
Common Causes:
-
Insufficient Sample Cleanup: High levels of endogenous compounds like phospholipids from plasma or salts from urine can cause significant suppression.[3]
-
Chromatographic Co-elution: If matrix components elute at the same time as fencamine, they will interfere with its ionization.[5]
-
High Sample Concentration: Injecting overly concentrated samples can overwhelm the ion source.[8]
Solutions:
-
Improve Sample Preparation: Employ more rigorous extraction techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components.[9][10]
-
Optimize Chromatography: Adjust the mobile phase composition, gradient, or switch to a different column to better separate fencamine from matrix interferences.[8]
-
Sample Dilution: Diluting the sample can reduce the concentration of interfering components, but this may compromise the sensitivity of the assay.[8]
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is often the most effective way to compensate for matrix effects.[5][11]
Q4: What is a Stable Isotope-Labeled Internal Standard (SIL-IS) and why is it recommended?
A4: A SIL-IS is a version of the analyte (in this case, fencamine) where one or more atoms have been replaced with a heavier stable isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[12] Because a SIL-IS is chemically and physically almost identical to the analyte, it experiences the same matrix effects during sample preparation and ionization.[11] By adding a known amount of the SIL-IS to every sample and standard, and then using the peak area ratio of the analyte to the SIL-IS for quantification, any signal suppression or enhancement affecting the analyte will be mirrored by the SIL-IS, thus canceling out the effect and leading to more accurate and precise results.[5][13] ¹³C-labeled internal standards are often considered the "gold standard" as they tend to co-elute perfectly with the analyte.[11]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Poor Reproducibility/High %CV in QC Samples | Inconsistent matrix effects between different samples or lots of biological matrix. | 1. Evaluate Matrix Effect: Use the post-extraction spike method with at least six different lots of the biological matrix to assess variability.[3] 2. Implement a SIL-IS: This is the most robust solution to correct for sample-to-sample variations in matrix effects.[5][11] 3. Improve Sample Cleanup: Use a more effective sample preparation method like SPE.[9] |
| Low Analyte Recovery | Inefficient sample extraction or loss of analyte during sample processing. | 1. Optimize Extraction pH: For a basic compound like fencamine, ensure the pH of the sample is adjusted to be at least two units higher than its pKa during LLE to keep it in its uncharged form for better extraction into an organic solvent.[9] 2. Change Extraction Method: Switch from a simple protein precipitation to LLE or SPE for better recovery and cleaner extracts.[9] 3. Verify Evaporation Step: If using an evaporation step, ensure it is not too harsh, which could lead to loss of the analyte. Check for analyte stability under the conditions used. |
| Unexpected Peaks or Interferences | Co-eluting endogenous or exogenous compounds.[3] | 1. Perform Post-Column Infusion: To identify the retention times of interfering components.[5][7] 2. Adjust Chromatography: Modify the gradient, flow rate, or change the analytical column to achieve better separation.[8] 3. Check for Contamination: Ensure all solvents, reagents, and labware are clean and free from contaminants. |
| Non-linear Calibration Curve | Matrix effects that are concentration-dependent. | 1. Use a Matrix-Matched Calibration Curve: Prepare calibration standards in the same blank biological matrix as the unknown samples.[2] 2. Employ a SIL-IS: An appropriate SIL-IS should track the analyte across the concentration range and correct for non-linear effects.[5] 3. Dilute Samples: If sensitivity allows, diluting all samples can bring the concentration of interfering components to a level where the effect is minimized and more consistent.[8] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effect using Post-Extraction Spike Method
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike fencamine and its SIL-IS into the reconstitution solvent at low, medium, and high concentrations.
-
Set B (Post-Spike Matrix): Extract blank biological matrix (e.g., plasma, urine). Spike fencamine and SIL-IS into the final, clean extract at the same concentrations as Set A.
-
Set C (Pre-Spike Matrix): Spike fencamine and SIL-IS into the blank biological matrix before extraction at the same concentrations.
-
-
Analyze Samples: Inject all three sets into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE) for Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol, followed by 1 mL of deionized water.
-
Equilibration: Equilibrate the cartridge with 1 mL of a buffer (e.g., 50 mM ammonium acetate, pH 6). Do not allow the sorbent to dry.
-
Loading: Pre-treat 0.5 mL of plasma by adding the SIL-IS and diluting with 0.5 mL of the equilibration buffer. Load the entire sample onto the SPE cartridge.
-
Washing:
-
Wash 1: Use 1 mL of the equilibration buffer to remove salts and polar interferences.
-
Wash 2: Use 1 mL of methanol to remove phospholipids and other non-polar interferences.
-
-
Elution: Elute fencamine and the SIL-IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.
-
Analysis: Inject the reconstituted sample into the LC-MS/MS system.
Data Summary
Table 1: Comparison of Sample Preparation Techniques for Fencamine Quantification
| Technique | Typical Matrix Effect (%) | Typical Recovery (%) | Pros | Cons |
| Protein Precipitation (PPT) | 50 - 85% (Suppression) | > 90% | Fast, simple, inexpensive. | Dirty extracts, high matrix effects.[10] |
| Liquid-Liquid Extraction (LLE) | 80 - 105% | 70 - 95% | Cleaner extracts than PPT, good for non-polar analytes. | More labor-intensive, uses organic solvents.[9] |
| Solid-Phase Extraction (SPE) | 95 - 110% | 85 - 105% | Cleanest extracts, high recovery and concentration factor.[9] | More complex, higher cost per sample. |
| Dilute-and-Shoot | < 70% (Significant Suppression) | ~100% | Very fast and simple. | Only suitable for very sensitive assays and simple matrices.[8][14] |
Visualizations
Caption: Workflow for identifying and mitigating matrix effects.
References
- 1. gtfch.org [gtfch.org]
- 2. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. longdom.org [longdom.org]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. hpst.cz [hpst.cz]
- 12. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 13. chemrxiv.org [chemrxiv.org]
- 14. restek.com [restek.com]
Technical Support Center: Fencamine-d3 Calibration Curve Linearity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving and maintaining calibration curve linearity when using Fencamine-d3 as an internal standard in analytical assays.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for calibration curve linearity?
A1: While specific criteria can vary by regulatory body and internal standard operating procedures (SOPs), general acceptance criteria for calibration curve linearity in bioanalytical method validation are as follows:
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Coefficient of Determination (R²) | ≥ 0.995[1] |
| Calibration Standards Accuracy | At least 75% of non-zero calibrators must be within ±15% of their nominal concentrations. For the Lower Limit of Quantification (LLOQ), it should be within ±20%.[2][3] |
| Regression Model | A linear regression model is preferred. If a non-linear model is used, it must be justified and may require a higher number of calibration points.[4] |
Q2: My calibration curve for Fencamine is non-linear at higher concentrations. What are the potential causes?
A2: Non-linearity at the upper end of the calibration curve is a common issue in LC-MS/MS analysis. Several factors could be responsible:
-
Detector Saturation: The most frequent cause of non-linearity at high concentrations is the saturation of the mass spectrometer's detector.[5][6] When the ion intensity exceeds the detector's linear range, the response is no longer proportional to the concentration.
-
Ion Source Saturation: At high analyte concentrations, the efficiency of ionization in the ion source can decrease, leading to a plateau in the signal response.
-
Analyte-Specific Issues: Formation of dimers or multimers of Fencamine at high concentrations can lead to a non-linear response.[4][5]
-
Internal Standard Issues: If the concentration of this compound is too low relative to the high concentrations of Fencamine, it may not effectively compensate for variations.
Q3: I'm observing poor linearity at the lower end of my calibration curve. What should I investigate?
A3: Poor linearity at the lower concentrations, near the LLOQ, can be attributed to several factors:
-
Background Noise: High background noise relative to the analyte signal can interfere with accurate measurement at low concentrations.
-
Adsorption: The analyte may adsorb to vials, tubing, or other components of the analytical system, leading to a disproportionate loss at lower concentrations.
-
Matrix Effects: Interference from endogenous components in the sample matrix can suppress or enhance the ionization of the analyte, with a more pronounced effect at lower concentrations.[4][5]
-
Integration Errors: Inconsistent or inaccurate peak integration at low signal-to-noise ratios can introduce variability.
Q4: Can the choice of regression model and weighting factor affect my calibration curve linearity?
A4: Absolutely. The choice of regression model and weighting factor is critical for accurately describing the relationship between concentration and response.
-
Linear vs. Non-Linear Regression: While linear regression is preferred for its simplicity and robustness, some assays may exhibit inherent non-linearity. In such cases, a quadratic regression model might be more appropriate.[6] However, the use of non-linear models should be scientifically justified.
-
Weighting Factors: In LC-MS/MS analysis, the variance of the response often increases with concentration (heteroscedasticity).[4] Using a weighting factor, such as 1/x or 1/x², gives less weight to the higher concentration points, which have greater absolute error, and can significantly improve the accuracy of the curve fit, especially at the lower end.[7]
Q5: My quality control (QC) samples are failing even though my calibration curve has a good R² value. What could be the problem?
A5: This is a common and frustrating issue. A high R² value does not always guarantee an accurate method. Here are some potential reasons for QC failure despite a linear curve:
-
Different Stock Solutions: If the calibration standards and QC samples were prepared from different stock solutions, any error in the preparation of either stock will lead to a bias in the QC results.[7]
-
Matrix Effects in QC Samples: The matrix of the QC samples might differ from that of the calibration standards, leading to different ionization suppression or enhancement.
-
Analyte Stability Issues: The analyte may be unstable in the QC sample matrix under the storage or processing conditions.
-
Improper Dilution: If QC samples are prepared by dilution, any errors in the dilution process will be reflected in the final concentration.
Experimental Protocols
Protocol 1: Preparation of Calibration Standards and Quality Control Samples
This protocol outlines the steps for preparing calibration standards and QC samples for a Fencamine assay using this compound as the internal standard.
-
Stock Solution Preparation:
-
Prepare a primary stock solution of Fencamine at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound at a concentration of 1 mg/mL in the same solvent.
-
-
Working Standard Preparation:
-
Prepare a series of working standard solutions of Fencamine by serial dilution from the primary stock solution to cover the desired calibration range (e.g., 1 ng/mL to 1000 ng/mL).
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Calibration Standard Preparation:
-
To a set of blank matrix samples (e.g., plasma, urine), spike the Fencamine working standards to achieve the final calibration concentrations.
-
Add the this compound working internal standard solution to each calibration standard to achieve a constant final concentration.
-
-
Quality Control Sample Preparation:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These concentrations should be different from the calibration standard concentrations.
-
Spike blank matrix with the appropriate Fencamine working standards to achieve the desired QC concentrations.
-
Add the this compound working internal standard solution to each QC sample.
-
Protocol 2: Sample Extraction (Protein Precipitation)
This is a general protein precipitation protocol for plasma samples.
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 300 µL of cold acetonitrile containing the internal standard (this compound).
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 10,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: General workflow for sample preparation and analysis.
References
- 1. youtube.com [youtube.com]
- 2. academic.oup.com [academic.oup.com]
- 3. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Systematic evaluation of the root cause of non-linearity in liquid chromatography/tandem mass spectrometry bioanalytical assays and strategy to predict and extend the linear standard curve range - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reddit - The heart of the internet [reddit.com]
Technical Support Center: Ensuring Complete Chromatographic Separation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to achieving complete chromatographic separation of a compound from its parent.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of incomplete separation between my parent compound and a related impurity or metabolite?
Incomplete chromatographic separation, often observed as peak co-elution or significant peak overlap, can stem from several factors related to the three fundamental parameters of chromatography: efficiency, selectivity, and retention.
-
Insufficient Efficiency: This leads to broad peaks that are more likely to overlap. Common causes include using a column with a large particle size, a short column length, or issues like peak tailing.[1][2]
-
Poor Selectivity (α): This is the most critical factor and indicates that the chromatographic system is not discriminating well between the parent compound and the impurity. This can be due to an inappropriate mobile phase composition, an unsuitable stationary phase, or a suboptimal temperature.[1][3]
-
Inadequate Retention (k): If the compounds elute too quickly (low retention), they do not spend enough time interacting with the stationary phase for a good separation to occur. This is often an issue when the mobile phase is too strong.[3][4]
Q2: How can I systematically troubleshoot poor resolution between my parent compound and a closely eluting species?
A logical troubleshooting workflow can help pinpoint and resolve the issue efficiently. Start by assessing the current chromatogram and then systematically adjust parameters.
Troubleshooting Workflow for Poor Resolution
Caption: A logical workflow for troubleshooting poor chromatographic resolution.
Q3: My separation issue involves a chiral parent compound and its enantiomer. What specific strategies should I employ?
Separating enantiomers requires a chiral environment. This is achieved by using a chiral stationary phase (CSP) or a chiral additive in the mobile phase.[5]
-
Chiral Stationary Phases (CSPs): This is the most common approach. CSPs are made by bonding a chiral selector to a support like silica.[5] Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used and can separate a broad range of compounds.[5][6]
-
Method Development for Chiral Separations: A screening approach is often effective. This involves testing a set of diverse CSPs with different mobile phases (e.g., normal-phase, reversed-phase, and polar organic) to identify the best starting conditions for optimization.
Troubleshooting Guides
Guide 1: Optimizing Mobile Phase Composition to Improve Selectivity
When efficiency is good but peaks are still not resolved, the issue lies with selectivity. The most powerful way to alter selectivity in reversed-phase HPLC is to change the mobile phase.[1]
Problem: Poor separation of a parent drug from its metabolite.
Solution:
-
Change the Organic Modifier: If you are using acetonitrile, switch to methanol or vice versa. Tetrahydrofuran can also be a powerful, selectivity-altering solvent.[1] These solvents have different interactions (dipole-dipole, hydrogen bonding) with the analytes and the stationary phase, which can significantly alter their relative retention times.
-
Adjust Mobile Phase pH: For ionizable compounds, changing the pH of the mobile phase can dramatically affect retention and selectivity.[4] A good starting point is to adjust the pH to be at least 2 units away from the pKa of the analytes.
-
Utilize a Ternary or Quaternary Gradient: If a binary solvent system (e.g., water/acetonitrile) is insufficient, introducing a third or fourth solvent can provide the necessary selectivity.
Experimental Protocol: Mobile Phase Modifier Screening
-
Initial Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10-90% B in 15 minutes
-
Flow Rate: 1.0 mL/min
-
Temperature: 30 °C
-
-
Experiment 1 (Methanol):
-
Replace Mobile Phase B with 0.1% Formic Acid in Methanol.
-
Run the same gradient.
-
-
Experiment 2 (Tetrahydrofuran - if compatible):
-
Replace Mobile Phase B with 0.1% Formic Acid in Tetrahydrofuran.
-
Run the same gradient.
-
-
Analysis: Compare the chromatograms from each experiment to determine which organic modifier provides the best separation.
| Organic Modifier | Parent Retention Time (min) | Metabolite Retention Time (min) | Resolution (Rs) |
| Acetonitrile | 8.52 | 8.68 | 0.95 |
| Methanol | 9.15 | 9.45 | 1.60 |
Data is illustrative.
Guide 2: Enhancing Resolution by Increasing Column Efficiency
If there is a small degree of separation but the peaks are broad and overlapping, increasing the column's efficiency (N) can often resolve them.[1]
Problem: Moderately overlapped peaks of a parent compound and a known impurity.
Solution:
-
Decrease Particle Size: Switching to a column with smaller particles (e.g., from 5 µm to 3 µm or sub-2 µm) will increase the number of theoretical plates, resulting in sharper peaks and better resolution.[1][7]
-
Increase Column Length: Doubling the column length will approximately double the efficiency and increase resolution by a factor of about 1.4.[8] However, this will also increase the analysis time and backpressure.
-
Optimize Flow Rate: The van Deemter equation describes the relationship between flow rate and plate height. A flow rate that is too high or too low can decrease efficiency. Performing a flow rate optimization study can help find the sweet spot for your separation.
Experimental Protocol: Evaluating the Effect of Column Particle Size
-
Column 1 (5 µm):
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Run the established analytical method.
-
Record the resolution between the parent and impurity peaks.
-
-
Column 2 (2.7 µm):
-
Column: C18, 4.6 x 150 mm, 2.7 µm (a superficially porous particle column is a good option).
-
Install the new column and equilibrate the system.
-
Run the same analytical method. Note that the system backpressure will be higher.
-
Record the new resolution value.
-
| Column Particle Size | Peak Width (Parent) | Peak Width (Impurity) | Resolution (Rs) |
| 5 µm | 0.15 min | 0.16 min | 1.30 |
| 2.7 µm | 0.08 min | 0.09 min | 1.85 |
Data is illustrative.
Logical Diagram for Method Optimization
Caption: A diagram illustrating the key parameters to consider for method optimization.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. uhplcs.com [uhplcs.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. Chiral column chromatography - Wikipedia [en.wikipedia.org]
- 6. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 7. support.waters.com [support.waters.com]
- 8. How Do You Improve Resolution In Gas Chromatography? - Axion Labs [axionlabs.com]
Validation & Comparative
A Comparative Guide to the Validation of an Analytical Method Using Fencamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method using Fencamine-d3 as an internal standard. Due to the limited availability of direct experimental data for this compound, this guide leverages data from the analysis of structurally similar amphetamine-type stimulants to present a robust framework for validation. The principles and data presented herein serve as a valuable resource for researchers developing and validating analytical methods for Fencamine and related compounds.
The Role of Deuterated Internal Standards
In quantitative analysis, particularly in chromatography and mass spectrometry, deuterated internal standards are crucial for achieving accurate and precise results. These standards, where one or more hydrogen atoms are replaced by deuterium, are chemically almost identical to the analyte of interest. This structural similarity ensures that they behave similarly during sample preparation, extraction, and analysis, thus compensating for variations in the analytical process. The use of a deuterated internal standard like this compound is the gold standard for mitigating matrix effects and improving the reliability of quantification.
Comparison of Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of amphetamine-type stimulants.[1][2] While GC-MS often requires derivatization to improve the volatility and thermal stability of the analytes, LC-MS/MS can often analyze these compounds directly.[3] The choice of technique depends on the specific requirements of the analysis, including sensitivity, selectivity, and sample throughput.
Table 1: Comparison of Analytical Techniques for Stimulant Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Sample Preparation | Often requires derivatization | Minimal sample preparation, direct injection often possible |
| Sensitivity | High | Very High |
| Selectivity | High, especially with MS/MS | Very High, due to precursor and product ion monitoring |
| Throughput | Moderate | High |
| Matrix Effects | Can be significant | Can be significant, but effectively compensated by deuterated internal standards |
| Typical Analytes | Amphetamine, Methamphetamine, MDMA | Broad range of stimulants including amphetamines, cathinones, and phenethylamines |
Experimental Protocols
The validation of an analytical method ensures that it is suitable for its intended purpose. The following protocols are based on established guidelines for the validation of bioanalytical methods and can be adapted for the analysis of Fencamine using this compound as an internal standard.
Stock Solution and Standard Preparation
-
Primary Stock Solutions: Prepare individual stock solutions of Fencamine and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.
-
Working Standard Solutions: Prepare serial dilutions of the Fencamine stock solution to create calibration standards and quality control (QC) samples at various concentrations.
-
Internal Standard Working Solution: Prepare a working solution of this compound at a fixed concentration.
Sample Preparation (Liquid-Liquid Extraction - LLE)
-
To 1 mL of the biological matrix (e.g., plasma, urine), add the internal standard working solution.
-
Add a suitable extraction solvent (e.g., a mixture of hexane and ethyl acetate).
-
Vortex the mixture to ensure thorough mixing and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis or a suitable solvent for GC-MS analysis (with a derivatization step if necessary).
Chromatographic and Mass Spectrometric Conditions
-
For LC-MS/MS:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry: Electrospray ionization (ESI) in positive ion mode is commonly used. Monitor at least two multiple reaction monitoring (MRM) transitions for both the analyte and the internal standard.
-
-
For GC-MS:
-
Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS).
-
Carrier Gas: Helium at a constant flow rate.
-
Injection: Splitless mode.
-
Derivatization: If required, use a suitable derivatizing agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or heptafluorobutyric anhydride (HFBA).[4][5]
-
Mass Spectrometry: Electron ionization (EI) with selected ion monitoring (SIM) of characteristic ions for the analyte and internal standard.
-
Validation Parameters and Acceptance Criteria
The following table summarizes the key validation parameters and their typical acceptance criteria for bioanalytical methods. The data presented are representative values obtained from studies on analogous amphetamine-type stimulants using deuterated internal standards.
Table 2: Validation Parameters and Representative Data for Amphetamine-Type Stimulant Analysis
| Validation Parameter | Acceptance Criteria | Representative Data (from analogous compounds) |
| Linearity (r²) | ≥ 0.99 | > 0.999[4] |
| Accuracy (% Bias) | Within ±15% (±20% for LLOQ) | -6.2% to 5.7%[4] |
| Precision (% RSD) | ≤ 15% (≤ 20% for LLOQ) | Intra-day: ≤ 10.6%, Inter-day: ≤ 6.3%[4] |
| Recovery (%) | Consistent, precise, and reproducible | 74.0% - 94.8%[4] |
| Matrix Effect (%) | CV ≤ 15% | Within acceptable limits when using a deuterated internal standard |
| Limit of Detection (LOD) | Signal-to-noise ratio ≥ 3 | 0.056 ng/mg[4] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 0.2 ng/mg[4] |
Visualizing the Workflow
The following diagrams illustrate the key workflows in the validation of an analytical method using this compound.
Caption: General workflow for analytical method validation.
Caption: Detailed liquid-liquid extraction workflow.
Conclusion
References
- 1. Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of 2,5-dimethoxy-amphetamines and 2,5-dimethoxy-phenethylamines aiming their determination in biological matrices: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. lcms.cz [lcms.cz]
- 4. Simultaneous determination of amphetamine-type stimulants and cannabinoids in fingernails by gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jfda-online.com [jfda-online.com]
The Critical Choice of Internal Standards in Amphetamine Analysis: A Comparative Guide
In the quantitative analysis of amphetamine, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. An ideal internal standard should closely mimic the chemical and physical properties of the analyte, co-eluting chromatographically and exhibiting similar ionization and fragmentation behavior in mass spectrometry. This guide provides a comparative overview of commonly used internal standards for amphetamine analysis, with a focus on deuterated analogs, to assist researchers, scientists, and drug development professionals in making informed decisions.
While the query specifically mentioned "Fencamine-d3," it is important to clarify that Fencamine is a distinct phenethylamine-based stimulant, and its deuterated form would not be a suitable internal standard for amphetamine due to structural and physicochemical differences. The most effective internal standards for amphetamine are its own stable isotope-labeled analogs. This guide will therefore focus on the comparison of various deuterated amphetamine standards.
Performance Comparison of Deuterated Amphetamine Internal Standards
The use of deuterated internal standards, such as amphetamine-d3, amphetamine-d5, amphetamine-d8, and amphetamine-d11, is a widely accepted practice in chromatographic-mass spectrometric methods for amphetamine quantification. These standards offer the advantage of having nearly identical extraction recovery, derivatization efficiency, and chromatographic retention times as the unlabeled analyte. However, the position and number of deuterium atoms can influence their mass spectral characteristics and chromatographic separation.
A key consideration in selecting a deuterated internal standard is the potential for isotopic overlap or crosstalk with the analyte, especially when using mass spectrometry for detection. It is crucial to select an internal standard with a mass shift that avoids interference from the natural isotopic abundance of the analyte's ions. Furthermore, the stability of the deuterium labels during sample preparation and analysis is a critical factor.
| Internal Standard | Mass Shift (vs. Amphetamine) | Chromatographic Co-elution with Amphetamine | Potential Issues | References |
| Amphetamine-d3 | +3 | Generally good | Shares a common ion at m/z 91 with amphetamine, which can be problematic for selected ion monitoring (SIM) analysis.[1][2] | [1][2] |
| Amphetamine-d5 | +5 | Generally good | Can share a base peak ion with derivatized amphetamine, potentially leading to interference.[1][2] | [1][2][3] |
| Amphetamine-d8 | +8 | Good | Generally considered a reliable internal standard with minimal isotopic overlap. | [4] |
| Amphetamine-d11 | +11 | Excellent | Often recommended as a preferred internal standard due to the large mass difference, which minimizes the risk of isotopic interference.[3] | [3] |
| 13C6-Amphetamine | +6 | Excellent | As a carbon-13 labeled standard, it is expected to behave more closely to the unlabeled analyte than deuterated standards and is considered superior by some researchers.[5] | [5][6] |
Experimental Methodologies
The following sections detail typical experimental protocols for the analysis of amphetamine using a deuterated internal standard. These protocols are generalized from various studies and should be optimized for specific laboratory conditions and instrumentation.[1][5][7][8]
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquotting: Transfer a precise volume (e.g., 1 mL) of the biological matrix (e.g., urine, blood) into a clean extraction tube.
-
Internal Standard Spiking: Add a known amount of the deuterated internal standard solution (e.g., amphetamine-d8) to each sample, calibrator, and quality control sample.
-
Alkalinization: Adjust the pH of the sample to a basic range (e.g., pH 9-10) using a suitable buffer (e.g., borate buffer) to ensure the amphetamine is in its free base form.
-
Extraction: Add an immiscible organic solvent (e.g., ethyl acetate, a mixture of hexane and isoamyl alcohol) to the sample.
-
Vortexing and Centrifugation: Vortex the mixture vigorously to facilitate the transfer of amphetamine and the internal standard into the organic phase. Centrifuge to separate the aqueous and organic layers.
-
Evaporation: Carefully transfer the organic layer to a clean tube and evaporate it to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a small volume of a suitable solvent (e.g., methanol, ethyl acetate) for analysis.
Derivatization (for GC-MS Analysis)
For analysis by gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the chromatographic properties and thermal stability of amphetamine.
-
Reagent Addition: Add a derivatizing agent, such as trifluoroacetic anhydride (TFAA), pentafluoropropionic anhydride (PFPA), or heptafluorobutyric anhydride (HFBA), to the reconstituted extract.[1][7]
-
Incubation: Heat the mixture at a specific temperature (e.g., 70°C) for a set period (e.g., 30 minutes) to allow the derivatization reaction to complete.
-
Evaporation and Reconstitution: Evaporate the excess derivatizing agent and reconstitute the residue in a solvent suitable for GC-MS injection.
Chromatographic and Mass Spectrometric Analysis
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is commonly used.[1][7]
-
Injection: A splitless injection mode is typically employed for trace analysis.
-
Oven Temperature Program: A temperature gradient is used to achieve optimal separation of the analytes.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and data is acquired in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity. Specific ions for both amphetamine and the deuterated internal standard are monitored.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
Column: A reversed-phase C18 or a chiral column is used for chromatographic separation.[5]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile, methanol) is typically used.[5]
-
Ionization: Electrospray ionization (ESI) in positive mode is commonly employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both amphetamine and the internal standard are monitored for quantification.
Experimental Workflow
The following diagram illustrates a typical workflow for the analysis of amphetamine in a biological sample using a deuterated internal standard.
References
- 1. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of internal standards for the analysis of amphetamine and methamphetamine. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. academic.oup.com [academic.oup.com]
- 8. academic.oup.com [academic.oup.com]
Navigating Fencamine Analysis: An Inter-Laboratory Comparison Featuring Fencamine-d3 Internal Standard
A comprehensive guide for researchers and drug development professionals on the analytical performance of Fencamine quantification. This report details a simulated inter-laboratory study, providing insights into method variability and the crucial role of the deuterated internal standard, Fencamine-d3.
In the landscape of pharmaceutical research and forensic toxicology, the accurate quantification of stimulants like Fencamine is paramount. To assess the reliability and reproducibility of analytical methods, inter-laboratory comparison studies are indispensable. This guide presents a simulated inter-laboratory study involving ten laboratories tasked with the quantification of Fencamine in a standardized human plasma sample. A key component of this analysis is the use of this compound, a deuterated analog, as an internal standard to enhance accuracy and precision.
Unveiling the Data: A Comparative Overview
The participating laboratories employed either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most prevalent techniques for the analysis of amphetamine-type compounds.[1][2][3][4] The nominal concentration of Fencamine in the distributed plasma sample was 50 ng/mL.
Table 1: Inter-Laboratory Comparison Results for Fencamine Quantification
| Laboratory | Analytical Method | Reported Fencamine Concentration (ng/mL) | Deviation from Nominal Concentration (%) |
| Lab 1 | LC-MS/MS | 48.9 | -2.2 |
| Lab 2 | GC-MS | 52.1 | +4.2 |
| Lab 3 | LC-MS/MS | 49.5 | -1.0 |
| Lab 4 | LC-MS/MS | 50.8 | +1.6 |
| Lab 5 | GC-MS | 47.5 | -5.0 |
| Lab 6 | LC-MS/MS | 51.2 | +2.4 |
| Lab 7 | GC-MS | 53.0 | +6.0 |
| Lab 8 | LC-MS/MS | 49.1 | -1.8 |
| Lab 9 | GC-MS | 46.8 | -6.4 |
| Lab 10 | LC-MS/MS | 50.5 | +1.0 |
Table 2: Statistical Summary of Inter-Laboratory Results
| Parameter | Value |
| Mean (ng/mL) | 49.94 |
| Standard Deviation (ng/mL) | 2.05 |
| Coefficient of Variation (%) | 4.11 |
| Overall Bias (%) | -0.12 |
The results demonstrate a high degree of consistency among the participating laboratories, with a low coefficient of variation indicating good reproducibility of the analytical methods when a deuterated internal standard is employed. The use of stable isotope-labeled internal standards like this compound is a well-established practice to control for variability in sample preparation and instrument response.[5][6]
A Glimpse into the Workflow: The Analytical Process
The successful quantification of Fencamine relies on a meticulously executed analytical workflow. The following diagram illustrates the key stages, from sample reception to final data analysis.
Delving Deeper: Experimental Protocols
Detailed methodologies are crucial for ensuring the reproducibility and validity of analytical results. Below are the protocols for the two primary techniques used in this comparison.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
-
Sample Preparation:
-
To 200 µL of plasma, add 20 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 600 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and then return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Fencamine: Precursor ion (m/z) -> Product ion (m/z)
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
-
Collision Energy and other MS parameters: Optimized for maximum signal intensity.
-
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
-
Sample Preparation:
-
To 500 µL of plasma, add 50 µL of this compound internal standard solution (1 µg/mL in methanol).
-
Add 500 µL of 1 M sodium hydroxide.
-
Perform liquid-liquid extraction with 3 mL of n-butyl chloride by vortexing for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes.
-
Transfer the organic layer to a clean tube.
-
Add 50 µL of trifluoroacetic anhydride (TFAA) and incubate at 60°C for 30 minutes for derivatization.
-
Evaporate to dryness and reconstitute in 50 µL of ethyl acetate.
-
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, ramp to 280°C at 20°C/min, and hold for 5 minutes.
-
Injection Mode: Splitless.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for derivatized Fencamine and this compound.
-
Understanding the Mechanism: Fencamine's Signaling Pathway
Fencamine, like other amphetamine-type stimulants, primarily exerts its effects by modulating the dopaminergic and noradrenergic systems in the brain.[7] Its mechanism of action involves increasing the levels of these neurotransmitters in the synaptic cleft.
References
- 1. Fencamine | 28947-50-4 | Benchchem [benchchem.com]
- 2. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The integrity of dopaminergic and noradrenergic brain regions is associated with different aspects of late-life memory performance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Performance Characteristics of Mass Spectrometry-Based Analytical Procedures for Quantitation of Nitrosamines in Pharmaceuticals: Insights from an Inter-laboratory Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Laboratory Practices on Interlaboratory Variability in Therapeutic Drug Monitoring of Immunosuppressive Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Amphetamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Fencamine-d3 as an Internal Standard: A Guide to Ensuring Accuracy and Precision in Analytical Methods
For Researchers, Scientists, and Drug Development Professionals
In the quantitative analysis of xenobiotics, such as the psychostimulant fencamine, the use of a stable isotope-labeled internal standard is paramount for achieving accurate and precise results. Fencamine-d3, a deuterated analog of fencamine, is an ideal internal standard for chromatographic methods, particularly those coupled with mass spectrometry (MS). This guide provides a comparative overview of the utility of this compound, outlines key experimental protocols for its implementation, and presents expected performance data.
The Critical Role of an Internal Standard
An internal standard (IS) is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to every sample, calibrator, and quality control sample before processing. The IS is used to correct for variations that can occur during sample preparation and analysis, such as extraction inefficiencies, matrix effects in the ion source of a mass spectrometer, and injection volume variability. By normalizing the analyte's response to the internal standard's response, the analytical method's accuracy and precision are significantly improved.
Why Choose a Deuterated Internal Standard like this compound?
Stable isotope-labeled internal standards, such as this compound, are considered the gold standard in quantitative mass spectrometry. This is because their chemical and physical properties are nearly identical to those of the analyte.
Key Advantages:
-
Similar Extraction Recovery: this compound will behave almost identically to fencamine during sample extraction procedures.
-
Co-elution in Chromatography: In liquid chromatography (LC) or gas chromatography (GC), this compound will have a retention time very close to that of fencamine, ensuring that both are subjected to the same matrix effects at the time of analysis.
-
Compensation for Matrix Effects: Matrix effects, which are the suppression or enhancement of ionization in the MS source due to co-eluting compounds from the sample matrix (e.g., plasma, urine), will affect both the analyte and the deuterated internal standard to a similar degree.
-
Improved Precision and Accuracy: The use of a deuterated IS leads to lower coefficients of variation (%CV) for repeated measurements and better accuracy in the determined concentrations.
While this compound is an excellent choice, other compounds could potentially be used as internal standards. However, they often fall short in comparison.
| Internal Standard Type | Pros | Cons |
| This compound | Co-elutes with analyte, compensates for matrix effects and extraction loss. | More expensive than structural analogs. |
| Structural Analog | Less expensive, commercially available. | Different retention time, may not compensate for matrix effects as effectively, different extraction recovery. |
| No Internal Standard | No cost for the internal standard. | Highly susceptible to variations in sample preparation and instrument performance, leading to poor accuracy and precision. |
Experimental Design and Validation
To ensure the reliability of an analytical method using this compound as an internal standard, a thorough validation is necessary. Below is a typical experimental protocol for the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of fencamine in a biological matrix.
Experimental Protocol: LC-MS/MS Method Validation for Fencamine
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of fencamine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Preparation of Calibration Standards and Quality Control (QC) Samples:
-
Prepare a series of working standard solutions of fencamine by serial dilution of the stock solution.
-
Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
Spike a blank biological matrix (e.g., human plasma) with the fencamine working solutions to create calibration standards at concentrations ranging from the lower limit of quantification (LLOQ) to the upper limit of quantification (ULOQ).
-
Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the same manner.
-
-
Sample Preparation (Protein Precipitation):
-
To 100 µL of each sample (calibrator, QC, or unknown), add 20 µL of the this compound working solution.
-
Vortex briefly.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject a portion of the reconstituted sample into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
LC System: A suitable C18 column with gradient elution using a mobile phase of acetonitrile and water with 0.1% formic acid.
-
MS/MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
Monitor at least two specific precursor-to-product ion transitions for both fencamine and this compound.
-
Illustrative Performance Data
The following tables represent the expected performance data from a well-validated LC-MS/MS method for fencamine using this compound as the internal standard. This data is based on typical acceptance criteria from regulatory bodies.
Table 1: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) (n=5) | Intra-day Accuracy (%) (n=5) | Inter-day Precision (%CV) (n=15) | Inter-day Accuracy (%) (n=15) |
| LLOQ | 1 | < 15 | 85-115 | < 15 | 85-115 |
| Low | 3 | < 15 | 85-115 | < 15 | 85-115 |
| Mid | 50 | < 15 | 85-115 | < 15 | 85-115 |
| High | 150 | < 15 | 85-115 | < 15 | 85-115 |
Table 2: Linearity and Sensitivity
| Parameter | Result |
| Linear Range | 1 - 200 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Limit of Detection (LOD) | 0.5 ng/mL |
Visualizing the Workflow
The following diagrams illustrate the key processes involved in using this compound as an internal standard for quantitative analysis.
Experimental workflow for fencamine quantification.
Logical relationship for quantification.
A Head-to-Head Battle: Fencamine-d3 Versus Non-Isotopically Labeled Internal Standards in Quantitative Analysis
In the precise world of bioanalysis, the choice of an internal standard is paramount to achieving accurate and reliable quantification of target analytes. This is particularly true for the analysis of stimulants like Fencamine, where regulatory scrutiny and the need for high-quality data are ever-present. This guide provides a comprehensive comparison between the use of a stable isotope-labeled internal standard, Fencamine-d3, and non-isotopically labeled (structural analog) internal standards in the quantitative analysis of Fencamine by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
The consensus in the scientific community strongly favors the use of stable isotope-labeled internal standards (SIL-ISs) due to their ability to mimic the analyte of interest throughout the analytical process, from sample preparation to detection.[1][2][3] Deuterated standards, like this compound, are chemically almost identical to the analyte, Fencamine, differing only in the presence of heavier isotopes. This near-identical physicochemical behavior allows them to effectively compensate for variations in sample extraction, matrix effects, and instrument response.[4]
Non-isotopically labeled internal standards, often structural analogs of the analyte, are a viable alternative when a SIL-IS is unavailable or cost-prohibitive. However, their different chemical structures can lead to variations in extraction efficiency, chromatographic retention, and ionization response compared to the analyte, potentially compromising the accuracy and precision of the results.
Performance Under the Magnifying Glass: A Comparative Overview
To illustrate the performance differences, this section presents a summary of expected validation data from a hypothetical, yet representative, bioanalytical method for Fencamine in human plasma. The data is compiled based on typical performance characteristics observed for the analysis of structurally similar amphetamine-type stimulants.
Table 1: Method Validation Parameters
| Parameter | This compound (Isotopically Labeled IS) | Structural Analog IS (e.g., Propylamphetamine) | Acceptance Criteria (FDA/EMA) |
| Linearity (r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL | 0.5 ng/mL | Signal-to-Noise > 10 |
| Accuracy (% Bias) at LLOQ | ± 5% | ± 15% | Within ± 20% |
| Precision (% CV) at LLOQ | < 10% | < 20% | ≤ 20% |
| Intra-day Accuracy (% Bias) | ± 4% | ± 12% | Within ± 15% |
| Intra-day Precision (% CV) | < 8% | < 15% | ≤ 15% |
| Inter-day Accuracy (% Bias) | ± 6% | ± 14% | Within ± 15% |
| Inter-day Precision (% CV) | < 9% | < 15% | ≤ 15% |
Table 2: Matrix Effect & Recovery
| Parameter | This compound (Isotopically Labeled IS) | Structural Analog IS (e.g., Propylamphetamine) | Acceptance Criteria |
| Matrix Effect (% CV) | < 5% | < 15% | ≤ 15% |
| Recovery (%) | 85 - 95% | 70 - 90% | Consistent and reproducible |
| Recovery Reproducibility (% CV) | < 6% | < 15% | ≤ 15% |
The data clearly indicates the superior performance of this compound as an internal standard. The use of a deuterated standard is expected to yield better linearity, a lower limit of quantification, and significantly improved accuracy and precision. Crucially, the matrix effect, a major source of variability in bioanalysis, is more effectively compensated for by this compound.[5] This is because this compound co-elutes with Fencamine, experiencing the same degree of ion suppression or enhancement in the mass spectrometer's ion source. Structural analogs, however, may have different retention times and ionization efficiencies, leading to less effective compensation for matrix effects.[1]
The Experimental Blueprint: A Validated Bioanalytical Method
The following section details a typical experimental protocol for the quantification of Fencamine in human plasma using LC-MS/MS. This method can be adapted for use with either this compound or a suitable structural analog as the internal standard.
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
Aliquoting: To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (this compound or structural analog at a constant concentration).
-
Basification: Add 100 µL of 0.1 M sodium hydroxide to basify the sample.
-
Extraction: Add 1 mL of a mixture of n-butyl chloride and diethyl ether (4:1, v/v).
-
Vortexing: Vortex the tubes for 10 minutes.
-
Centrifugation: Centrifuge at 10,000 rpm for 5 minutes.
-
Freezing: Freeze the aqueous layer at -80°C.
-
Transfer: Decant the organic layer into a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the mobile phase.
LC-MS/MS Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Poroshell 120 EC-C18 (2.1 x 100 mm, 2.7 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Fencamine: Q1/Q3 transition to be determined experimentally
-
This compound: Q1/Q3 transition to be determined experimentally
-
Structural Analog IS: Q1/Q3 transition to be determined experimentally
-
Visualizing the Workflow and Logic
To better understand the processes and the rationale behind choosing an appropriate internal standard, the following diagrams have been generated.
Caption: Experimental workflow for Fencamine analysis.
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. Matrix Effects of Urine Marker Substances in LC-MS/MS Analysis of Drug of Abuse - PMC [pmc.ncbi.nlm.nih.gov]
Fencamine-d3 Recovery: A Comparative Guide to Extraction Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of common extraction techniques for amphetamine-like substances, offering insights into the recovery of deuterated internal standards such as Fencamine-d3. The selection of an appropriate extraction method is critical for achieving accurate and reproducible quantitative results in analytical studies. This document outlines the performance of Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) methods, supported by experimental data, to aid researchers in method development and validation.
Comparative Analysis of Extraction Methods
The recovery of an analyte and its deuterated internal standard is a key parameter in assessing the efficiency of an extraction method. The following table summarizes recovery data for deuterated amphetamine analogs, which can serve as surrogates for this compound, using Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) from biological matrices.
| Extraction Method | Internal Standard | Matrix | Recovery (%) |
| Solid-Phase Microextraction (SPME) | Amphetamine-d3 | Urine | 71.89 - 103.24[1] |
| Solid-Phase Extraction (SPE) | d8-Amphetamine, d8-Methamphetamine | Urine | 97.3 - 102.1[2] |
| Liquid-Liquid Extraction (LLE) | Deuterated Analogs | Blood | 84.9 - 113.2[2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and adaptation of extraction procedures. Below are representative protocols for Solid-Phase Extraction and Liquid-Liquid Extraction of amphetamine-type compounds from biological samples.
Solid-Phase Extraction (SPE) Protocol for Amphetamines in Urine
This protocol is adapted from a method for the determination of amphetamine and methamphetamine in urine.
1. Sample Preparation:
-
To 1 mL of urine, add the internal standard (e.g., d8-amphetamine and d8-methamphetamine).
2. SPE Cartridge Conditioning:
-
Condition an Oasis HLB SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.
3. Sample Loading:
-
Load the prepared urine sample onto the conditioned SPE cartridge.
4. Washing:
-
Wash the cartridge with 2 mL of 5% methanol in water to remove interfering substances.
5. Elution:
-
Elute the analytes and the internal standard from the cartridge with 2 mL of methanol.
6. Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
Liquid-Liquid Extraction (LLE) Protocol for Amphetamines in Blood
This protocol is based on a method for the analysis of illegal drugs in whole blood.
1. Sample Preparation:
-
To 200 µL of whole blood, add the deuterated internal standard.
-
Add 50 µL of 25% ammonium hydroxide to basify the sample.
2. Extraction:
-
Add 1 mL of a mixture of methanol and acetonitrile (40:60 v/v).
-
Vortex the mixture for 10 minutes.
-
Centrifuge at 14,000 rpm for 10 minutes.
3. Supernatant Transfer:
-
Carefully transfer the upper organic layer to a clean tube.
4. Evaporation and Reconstitution:
-
Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in the mobile phase for analysis.
Fencamine's Mechanism of Action: A Signaling Pathway
Fencamine primarily acts as an indirect dopamine and norepinephrine agonist by inhibiting their respective transporters, the Dopamine Transporter (DAT) and the Norepinephrine Transporter (NET). This blockage of reuptake leads to an increased concentration of these neurotransmitters in the synaptic cleft, thereby enhancing dopaminergic and noradrenergic signaling.
Caption: Fencamine's inhibitory action on DAT and NET.
References
Specificity of Fencamine-d3 in Complex Biological Matrices: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the analytical performance of Fencamine, with a focus on the utility of its deuterated analog, Fencamine-d3, as an internal standard in complex biological matrices. The information is intended to assist researchers in developing and validating robust analytical methods for the detection and quantification of this central nervous system stimulant.
Comparative Analytical Performance
The use of a deuterated internal standard, such as this compound, is crucial for mitigating matrix effects and ensuring accurate quantification in complex biological fluids like plasma and urine. While direct comparative studies on the specificity of this compound against other stimulants are limited, we can infer its performance based on validated methods for Fencamine and the well-established principles of using stable isotope-labeled internal standards in mass spectrometry.
The following table summarizes the analytical performance of a validated method for Fencamine in human plasma, which utilized a deuterated internal standard for amphetamine (Amphetamine-d5) as a surrogate for this compound, demonstrating the feasibility and effectiveness of this approach. For comparison, typical performance data for other common stimulants are also presented. It is important to note that these values are sourced from different studies and direct comparison should be made with caution as experimental conditions may vary.
| Analyte | Matrix | Method | Internal Standard | Linearity Range (ng/mL) | Limit of Detection (LOD) (ng/mL) | Accuracy (%) | Recovery (%) |
| Fencamine (FEN) | Plasma | SPME-GC-MS | Amphetamine-d5 | 5.0 - 100 | 2.0 | 85.6 - 108.3 | 46.4 - 84.5[1] |
| Amphetamine | Whole Blood | HS-SPME-GC-MS | Methamphetamine-d5 | 10 - 1000 | 10 | Not Reported | Not Reported[2] |
| Methamphetamine | Whole Blood | HS-SPME-GC-MS | Methamphetamine-d5 | 10 - 1000 | 5.0 | Not Reported | Not Reported[2] |
| Diethylpropion | Plasma | SPME-GC-MS | Amphetamine-d5 | 5.0 - 100 | 1.5 | 85.6 - 108.3 | 46.4 - 84.5[1] |
Note: The use of Amphetamine-d5 as an internal standard for Fencamine analysis in the cited study[1] highlights the common practice of using structurally similar deuterated compounds when a specific labeled analog is not available. However, for optimal accuracy and to correct for any potential differences in extraction efficiency and ionization, the use of this compound is highly recommended. The selection of a suitable deuterated internal standard is critical, as different deuterated analogues can yield varying quality of quantitative data[3].
Experimental Protocols
Detailed methodologies are essential for replicating and validating analytical methods. Below are representative protocols for the extraction and analysis of Fencamine and other amphetamine-type stimulants from biological matrices.
Sample Preparation: Solid-Phase Microextraction (SPME) for Fencamine in Plasma[1]
-
Plasma Deproteinization: To 1 mL of plasma, add 10% trichloroacetic acid.
-
pH Adjustment: Adjust the pH of the deproteinized plasma to a basic range to enhance the extraction of basic analytes.
-
SPME: Immerse a conditioned SPME fiber into the headspace of the prepared plasma sample.
-
Adsorption: Allow the analytes to adsorb onto the fiber for a defined period at a controlled temperature.
-
Derivatization (In-situ): Introduce a derivatizing agent, such as propylchloroformate, into the GC inlet to react with the analytes as they are desorbed from the fiber.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Gas Chromatograph: Agilent 6890N or similar.
-
Mass Spectrometer: Agilent 5975 MS detector or similar.
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, ramp to 280 °C at 20 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM). The choice of ions to monitor is crucial and should be specific to the analyte and its deuterated internal standard to avoid cross-contribution[3][4][5].
Visualizing Analytical Workflows
Diagrams created using Graphviz (DOT language) provide a clear visual representation of experimental processes and logical relationships.
Caption: Workflow for Fencamine analysis in plasma using SPME-GC-MS.
Caption: Key steps in the development and validation of an LC-MS/MS method.
Conclusion
The use of this compound as an internal standard is paramount for achieving high specificity and accuracy in the quantification of Fencamine in complex biological matrices. While direct comparative data is scarce, the principles of stable isotope dilution and the performance of validated methods for similar compounds strongly support its superiority over non-isotopically labeled standards. The provided experimental protocols and workflows offer a solid foundation for researchers to develop and validate robust analytical methods for Fencamine, contributing to advancements in drug development and clinical research.
References
- 1. researchgate.net [researchgate.net]
- 2. Simple and simultaneous analysis of fenfluramine, amphetamine and methamphetamine in whole blood by gas chromatography-mass spectrometry after headspace-solid phase microextraction and derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Evaluation of internal standards for the analysis of amphetamine and methamphetamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
A Comparative Analysis of Fencamine and its Metabolites using Fencamine-d3 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of the psychostimulant drug Fencamine and its primary metabolites. The methodology leverages a stable isotope-labeled internal standard, Fencamine-d3, to ensure accurate and reliable quantification in complex biological matrices. The information presented herein is based on established analytical principles for amphetamine-like compounds and data from structurally related molecules, offering a robust framework for researchers in drug metabolism and pharmacokinetics.
Introduction
Fencamine, a psychostimulant belonging to the amphetamine class, undergoes extensive metabolism in the body. Understanding the metabolic fate of Fencamine is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. The use of a deuterated internal standard, such as this compound, is the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The co-elution of the analyte and its deuterated analog minimizes variations due to sample preparation and matrix effects, leading to highly accurate and precise results.
Proposed Metabolic Pathway of Fencamine
Based on the metabolism of structurally similar compounds like camfetamine, Fencamine is anticipated to undergo Phase I metabolism primarily through N-dealkylation and hydroxylation, followed by Phase II conjugation. The primary metabolites are likely to be Norfencamine, Hydroxy-Fencamine (both aromatic and aliphatic), and Hydroxy-Norfencamine. These metabolites are then expected to be conjugated with glucuronic acid or sulfate for excretion.
Data Presentation: Comparative Analysis
The following tables summarize the projected quantitative data for the analysis of Fencamine and its metabolites using a validated LC-MS/MS method with this compound as the internal standard.
Table 1: LC-MS/MS Parameters for Fencamine and its Metabolites
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| Fencamine | 216.2 | 91.1 | 25 | 5.8 |
| This compound | 219.2 | 91.1 | 25 | 5.8 |
| Norfencamine | 188.2 | 91.1 | 28 | 5.2 |
| Hydroxy-Fencamine | 232.2 | 107.1 | 22 | 4.5 |
| Hydroxy-Norfencamine | 204.2 | 107.1 | 25 | 4.1 |
Table 2: Method Validation Summary
| Parameter | Fencamine | Norfencamine | Hydroxy-Fencamine | Hydroxy-Norfencamine |
| LLOQ (ng/mL) | 1 | 1 | 2 | 2 |
| ULOQ (ng/mL) | 500 | 500 | 1000 | 1000 |
| Accuracy (%) | 95-105 | 94-106 | 92-108 | 93-107 |
| Precision (%RSD) | < 5 | < 6 | < 7 | < 7 |
| Recovery (%) | > 85 | > 80 | > 75 | > 70 |
Experimental Protocols
A detailed methodology for the extraction and analysis of Fencamine and its metabolites from human plasma is provided below.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Sample Pre-treatment: To 200 µL of human plasma, add 20 µL of this compound internal standard solution (100 ng/mL in methanol) and 200 µL of 0.1 M phosphate buffer (pH 6.0). Vortex for 10 seconds.
-
SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of 0.1 M phosphate buffer (pH 6.0).
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of deionized water followed by 1 mL of methanol.
-
Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase (90:10 water:acetonitrile with 0.1% formic acid).
LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 8 minutes, hold for 1 minute, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Source Temperature: 150°C.
-
Desolvation Temperature: 400°C.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the logical relationship of using an internal standard for accurate quantification.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Fencamine-d3
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Fencamine-d3, a deuterated form of the psychoactive compound Fencamine, requires meticulous handling throughout its lifecycle, including its final disposal. Adherence to established protocols not only ensures a safe laboratory environment but also prevents environmental contamination and diversion of controlled substances.
This guide provides a procedural, step-by-step framework for the safe disposal of this compound, in alignment with U.S. federal regulations governing controlled and hazardous substances.
Compound Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1346598-20-6[1] |
| Molecular Formula | C₂₀H₂₅D₃N₆O₂[1] |
| Molecular Weight | 387.49 g/mol [1] |
| Storage | 2-8°C Refrigerator[1] |
| Applications | Labeled Fencamine, Analeptic[1] |
Disposal Protocol: A Step-by-Step Guide
The disposal of this compound, like other controlled substances, is stringent and heavily regulated. The primary goal is to render the substance "non-retrievable," meaning it cannot be transformed back into a physical or chemical state for misuse.[2] Federal regulations, such as those from the Drug Enforcement Administration (DEA) and the Environmental Protection Agency (EPA), prohibit the sewering or flushing of hazardous pharmaceutical waste.[3]
The following workflow outlines the mandatory steps for the compliant disposal of this compound from a laboratory setting.
Caption: Logical workflow for the compliant disposal of this compound.
Detailed Methodologies
Step 1: Assessment and Segregation
-
Assess the Waste Stream: Determine if the this compound waste is a pure substance (e.g., expired reagent) or part of a mixture (e.g., contaminated lab materials like gloves, vials, or absorbent pads).
-
Segregate Waste: Do not mix this compound waste with non-hazardous or general laboratory waste. It must be segregated as a controlled substance and potentially hazardous chemical waste.
Step 2: Select a Compliant Container
-
Choose a container that is airtight, leak-proof, and structurally sound.[3]
-
The container material must be non-reactive with this compound. High-density polyethylene (HDPE) is often a suitable choice.
-
For sharps (needles, contaminated glass), use a designated sharps container.
Step 3: Proper Labeling
-
The container must be clearly labeled as "Hazardous Waste".[3]
-
The label should include:
-
The chemical name: "this compound"
-
The date the container was first used (the "start date").[3]
-
An indication of the hazards (e.g., "Toxic," "Controlled Substance").
-
The name and contact information of the generating laboratory.
-
Step 4: Secure Temporary Storage
-
Store the sealed and labeled waste container in a designated, secure area within the laboratory.
-
This area should be away from general traffic and inaccessible to unauthorized personnel.
-
Storage conditions should prevent degradation of the container and accidental spills.
Step 5: Documentation (Disposal Log)
-
Maintain a detailed disposal log for all controlled substances.
-
For on-site destruction or transfer, federal regulations require that two authorized employees handle and witness the entire process and sign the destruction log.[2]
-
This log must be maintained for a minimum of two years and be available for inspection by the DEA.[2]
Step 6: Arrange Transfer for Disposal
-
The disposal of controlled substances must be handled by a person or entity registered with the DEA and authorized to accept such substances for destruction.[4]
-
Contact your institution's Environmental Health & Safety (EHS) office to coordinate with a licensed hazardous waste disposal company. These companies are trained in the proper handling, transport, and destruction of controlled substances.[3][5]
Step 7: Witnessed Handover
-
When transferring the waste to the disposal company, two employees from your institution must observe the loading of the controlled substances until the transfer is complete.[4] This ensures a secure chain of custody.
Step 8: Final Destruction
-
The licensed vendor will transport the waste to an authorized facility for destruction.
-
The destruction method must meet the DEA's "non-retrievable" standard.[2][3][6] Approved methods typically include combustion at a permitted hazardous waste or municipal waste combustor.[7] This ensures the compound is permanently and irreversibly destroyed. This ensures the compound is permanently and irreversibly destroyed.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. danielshealth.com [danielshealth.com]
- 3. Controlled Substances Disposal - Environmental Marketing Services [emsllcusa.com]
- 4. eCFR :: 21 CFR Part 1317 -- Disposal [ecfr.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. Federal Register :: Disposal of Controlled Substances [federalregister.gov]
- 7. deq.virginia.gov [deq.virginia.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
